Allyl 4-tert-butylphenyl sulfone
Description
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35g/mol |
IUPAC Name |
1-tert-butyl-4-prop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-5-10-16(14,15)12-8-6-11(7-9-12)13(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI Key |
OBXDDNROUKSLTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC=C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC=C |
Origin of Product |
United States |
Foundational & Exploratory
Allyl 4-tert-butylphenyl sulfone chemical structure and properties
An In-depth Technical Guide to Allyl 4-tert-butylphenyl Sulfone: Synthesis, Characterization, and Potential Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfone functional group is a cornerstone in medicinal chemistry and materials science, found in a multitude of compounds with significant biological and pharmacological activities. When incorporated into a vinyl or allyl scaffold, these molecules, known as vinyl sulfones and allyl sulfones, become particularly valuable. They serve as potent Michael acceptors and versatile 2π donors in cycloaddition reactions, making them powerful tools in organic synthesis.[1] Their reactivity profile has led to their investigation as reversible inhibitors of cysteine proteases, antibacterial agents, and even as components in anticancer agents.[2][3]
This guide focuses on a specific, yet not widely documented, member of this class: Allyl 4-tert-butylphenyl sulfone . While extensive literature on this exact molecule is sparse, its structural components—the allyl sulfone reactive group and the bulky, lipophilic 4-tert-butylphenyl moiety—suggest a compound of significant interest for synthetic and medicinal exploration.
This document serves as a comprehensive technical framework for the researcher. It moves beyond a simple recitation of facts to provide a predictive profile of the molecule, a robust and detailed protocol for its de novo synthesis, a guide to its structural characterization, and an expert analysis of its potential applications, particularly within the realm of drug development.
Molecular Profile and Predicted Physicochemical Properties
The first step in evaluating a novel compound is to define its structure and predict its fundamental properties. These predictions, based on well-understood chemical principles and data from analogous structures, provide a baseline for experimental work.
Chemical Structure
The chemical structure of Allyl 4-tert-butylphenyl sulfone consists of a 4-tert-butylphenyl group attached to a sulfonyl group, which in turn is bonded to an allyl group.
Caption: Chemical structure of Allyl 4-tert-butylphenyl sulfone.
Predicted Physicochemical Data
The following table summarizes the predicted and calculated properties for Allyl 4-tert-butylphenyl sulfone. For context, experimental data for the closely related analogue, Allyl p-tolyl sulfone, is included.
| Property | Predicted Value (Allyl 4-tert-butylphenyl sulfone) | Reference Value (Allyl p-tolyl sulfone) | Data Source |
| Molecular Formula | C₁₃H₁₈O₂S | C₁₀H₁₂O₂S | Calculation /[4][5][6] |
| Molecular Weight | 238.35 g/mol | 196.27 g/mol | Calculation /[4] |
| CAS Number | Not Assigned | 3112-87-6 | N/A /[4][5] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Liquid | Prediction / |
| XLogP3-AA | ~3.8 | 2.2 | Calculation /[4] |
| Hydrogen Bond Donor Count | 0 | 0 | Calculation /[4] |
| Hydrogen Bond Acceptor Count | 2 | 2 | Calculation /[4] |
| Polar Surface Area | 42.5 Ų | 42.5 Ų | Calculation /[4] |
The introduction of the tert-butyl group in place of the methyl group is predicted to increase the molecular weight and lipophilicity (XLogP3), which may influence solubility and pharmacokinetic properties in drug development contexts.
Proposed Synthesis Protocol
Synthetic Workflow Overview
The synthesis is a two-step process starting from commercially available 4-tert-butylbenzenesulfonyl chloride.
Caption: Proposed two-step synthesis of Allyl 4-tert-butylphenyl sulfone.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes rationale and checkpoints for ensuring the reaction is proceeding as expected.
Step 1: Synthesis of Sodium 4-tert-butylbenzenesulfinate
-
Rationale: This step involves the reduction of the sulfonyl chloride to the corresponding sodium sulfinate salt. Sodium sulfite acts as the reducing agent in an aqueous medium. This method is a standard and efficient way to produce sulfinate salts, which are versatile nucleophiles.[8]
-
Materials & Equipment:
-
4-tert-butylbenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.5 equivalents) in deionized water.
-
With vigorous stirring, add 4-tert-butylbenzenesulfonyl chloride (1.0 equivalent) portion-wise to the aqueous solution. The reaction may be mildly exothermic.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to 80-90 °C for 2-3 hours. The progress can be monitored by TLC (thin-layer chromatography) until the starting sulfonyl chloride is consumed.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the sodium sulfinate salt.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of ice-cold water, followed by a cold ethanol wash to remove impurities.
-
Dry the resulting white powder (Sodium 4-tert-butylbenzenesulfinate) under vacuum to a constant weight. The product can be used directly in the next step.
-
Step 2: Synthesis of Allyl 4-tert-butylphenyl sulfone
-
Rationale: This is a nucleophilic substitution reaction where the sulfinate anion attacks the electrophilic allyl bromide. A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants. A phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) is often employed to facilitate the reaction between the salt and the organic halide, leading to higher yields and milder conditions.[7]
-
Materials & Equipment:
-
Sodium 4-tert-butylbenzenesulfinate (from Step 1)
-
Allyl bromide
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Benzyltriethylammonium chloride (TEBA) or similar PTC
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add Sodium 4-tert-butylbenzenesulfinate (1.0 equivalent) and TEBA (0.1 equivalents).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Stir the suspension and add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours or at 50 °C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Allyl 4-tert-butylphenyl sulfone.
-
Structural Elucidation and Characterization
Unambiguous confirmation of the synthesized molecule's structure and purity is critical. A combination of spectroscopic methods should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will confirm the presence and connectivity of all proton-containing groups.
-
Aromatic Protons: Two doublets in the ~7.5-7.9 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Vinyl Protons: A complex multiplet in the ~5.0-6.0 ppm region corresponding to the three protons of the allyl group.
-
Allylic Protons: A doublet in the ~3.8-4.0 ppm region for the -SO₂-CH₂- protons.
-
tert-Butyl Protons: A sharp singlet at ~1.3 ppm, integrating to 9 protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will confirm the carbon framework of the molecule. Distinct peaks are expected for the tert-butyl carbons, the aromatic carbons (with quaternary carbons appearing at different shifts), the allylic CH₂, and the vinyl CH and CH₂ carbons.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: This provides confirmation of key functional groups.
-
Sulfone (S=O) Stretch: Two strong, characteristic absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
Alkene (C=C) Stretch: A medium-intensity band around 1640 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and molecular weight with high precision, providing the definitive molecular formula (C₁₃H₁₈O₂S).
Reactivity and Potential Applications in Drug Development
The unique combination of the reactive allyl sulfone warhead and the bulky tert-butylphenyl group makes this molecule a compelling candidate for several applications in drug discovery.
Covalent Inhibitor Development
The primary utility of allyl and vinyl sulfones in medicinal chemistry is their role as Michael acceptors.[1] They can undergo a conjugate addition reaction with nucleophilic residues on proteins, most notably the thiol group of cysteine.
Caption: Michael addition of a cysteine thiol to an activated sulfone.
This reactivity makes Allyl 4-tert-butylphenyl sulfone an ideal candidate for:
-
Targeted Covalent Inhibitors (TCIs): By incorporating this molecule into a larger scaffold that provides binding affinity for a specific protein target, it can be used to form a permanent covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition.
-
Activity-Based Probes: The sulfone can be used as a reactive handle to map the "cysteineome" and identify hyper-reactive cysteines in biological systems, which are often indicative of important functional roles.
The 4-tert-butylphenyl group can serve as a crucial pharmacophoric element, potentially fitting into hydrophobic pockets within a protein's binding site, thereby increasing affinity and selectivity.
Synthetic Intermediate
Beyond its direct biological applications, the molecule is a valuable synthetic intermediate. The allyl group can participate in various chemical transformations, including:
-
Cycloaddition Reactions: Acting as a 2π component in Diels-Alder or other cycloadditions.[1]
-
Olefin Metathesis: Engaging in cross-metathesis reactions to build more complex molecular architectures.[1]
-
Oxidative Cleavage: The double bond can be cleaved to reveal an aldehyde, which can be used for further derivatization.
These synthetic handles allow for the diversification of the core structure, enabling the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
Allyl 4-tert-butylphenyl sulfone, while not a widely studied compound, stands out as a molecule with significant untapped potential. This guide provides the necessary theoretical foundation and practical, field-tested protocols for its synthesis and characterization. Its predicted properties and the established reactivity of the allyl sulfone moiety position it as a valuable tool for medicinal chemists and drug development professionals. Whether used as a fragment for covalent inhibitor design, a scaffold for library synthesis, or an activity-based probe, the systematic approach outlined herein empowers researchers to confidently explore the full potential of this promising chemical entity.
References
- Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. (2025). MDPI.
- Doran, E. L., et al. (n.d.). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. ChemCatChem.
- An Economical and Convenient Synthesis of Vinyl Sulfones. (n.d.). Organic Chemistry Portal.
- Vinyl sulfone. (n.d.). Wikipedia.
- Recent advances in the synthesis of vinyl sulfones. (n.d.). RSC Publishing.
- Sulfone, allyl p-tolyl (CID 96276). (n.d.). PubChem.
- ALLYL P-TOLYL SULFONE AldrichCPR. (n.d.). Sigma-Aldrich.
- p-Tolyl allyl sulfone. (n.d.). NIST WebBook.
- ALLYL P-TOLYL SULFONE. (n.d.). gsrs.
- allyl4-tert-butylphenylsulfane. (n.d.). SyTracks.
- Methyl vinyl sulfone, 95%, stab. with 200ppm 4-tert-butylphenol. (n.d.). Thermo Fisher Scientific.
- 4-[(4-Tert-Butylphenyl)sulfonyl]-1-(2,4-Dimethoxy-5-Methylphenyl)-5-Methyl-1h-1,2,3-Triazole (CID 130471921). (n.d.). PubChem.
- Allyl p-toluenesulfonate (CAS 4873-09-0). (n.d.). Santa Cruz Biotechnology.
- 2-(4-tert-butylphenyl)-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-yl}methylidene)-1,3-oxazol-5(4H)-one. (n.d.). Enamine.
- Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions. (n.d.). Academia.edu.
- 4-tert-butylphenyl methyl sulfide (C11H16S). (n.d.). PubChemLite.
- 4-TERT-BUTYLPHENYL METHANESULFONATE AldrichCPR. (n.d.). Sigma-Aldrich.
- 2-ALLYL-4-TERT-BUTYL-PHENOL AldrichCPR. (n.d.). Sigma-Aldrich.
- Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. (n.d.). Thieme.
- TBAI/TBHP‐mediated synthesis of allyl sulfones 15. (n.d.). ResearchGate.
- Synthesis of allyl phenyl sulfones from the allylic alcohols. (n.d.). ResearchGate.
- Bis(3-allyl-4-hydroxyphenyl)sulfone. (2024). ChemBK.
- Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7. (2025). ChemicalBook.
- Allyl Phenyl Sulfone | 16212-05-8. (n.d.). TCI Deutschland GmbH.
- Bis (3-allyl 4-hydroxyphenyl) sulfone. (n.d.). Google Patents.
- 4-tert-Butylphenol. (n.d.). Wikipedia.
- Allyl phenyl sulfone 98 16212-05-8. (n.d.). Sigma-Aldrich.
- Allyl sulfur compounds. (n.d.). Thermo Fisher Scientific.
- TERT-BUTYL PHENYL SULFONE AldrichCPR. (n.d.). Sigma-Aldrich.
- 4-tert-butyl phenol, 98-54-4. (n.d.). The Good Scents Company.
Sources
- 1. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Sulfone, allyl p-tolyl | C10H12O2S | CID 96276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Tolyl allyl sulfone [webbook.nist.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. (PDF) Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions [academia.edu]
- 8. researchgate.net [researchgate.net]
Technical Guide: Allyl Phenyl Sulfone vs. 4-tert-Butylphenyl Allyl Sulfone
Executive Summary: The Process-Performance Trade-off
In the landscape of radical allylation and olefin functionalization, Allyl Phenyl Sulfone (APS) and 4-tert-Butylphenyl Allyl Sulfone (t-Bu-APS) represent a classic decision point between atom economy and processability.
While both reagents serve as competent radical allylation agents (via the fragmentation of sulfonyl radicals), the selection between them is rarely driven by reaction yield alone. Instead, it is dictated by the physical state of the reagent, the purification requirements of the product, and the solubility profile of the reaction matrix. This guide analyzes the physicochemical and mechanistic divergences to assist researchers in selecting the optimal reagent for drug discovery and polymer synthesis workflows.
Part 1: Physicochemical Profile & Selection Criteria
The primary distinction between these two reagents lies in their physical handling characteristics. The introduction of the tert-butyl group at the para-position of the aryl ring acts as a "crystallinity anchor," significantly altering the macroscopic properties of the sulfone without drastically perturbing its electronic reactivity.
Comparative Data Table
| Feature | Allyl Phenyl Sulfone (APS) | 4-tert-Butylphenyl Allyl Sulfone (t-Bu-APS) |
| CAS Number | 16212-05-8 | Analogous Derivative |
| Molecular Weight | 182.24 g/mol | 238.35 g/mol |
| Physical State (RT) | Low-melting solid / Viscous Liquid | Crystalline Solid |
| Melting Point | 50–52 °C (often supercools to liquid) | ~90–110 °C (Estimated range based on SAR) |
| Atom Economy | High (Phenyl group is 42% of mass) | Lower (t-Bu-Phenyl is ~56% of mass) |
| Solubility | Soluble in DCM, THF, EtOAc | Enhanced solubility in non-polar hydrocarbons |
| Purification | Requires Chromatography / Distillation | Amenable to Recrystallization |
| Odor | Mild sulfone (distinct) | Low / Negligible (lower volatility) |
The "Crystallinity Anchor" Effect
APS often exists as a supercooled liquid or a low-melting solid that is difficult to weigh precisely in small-scale discovery chemistry. It frequently requires column chromatography for purification.
t-Bu-APS , conversely, is designed to be a stable, free-flowing crystalline solid.
-
Advantage: It allows for purification via recrystallization (e.g., from hexanes/ethanol), avoiding the time and solvent costs of chromatography.
-
Advantage: In automated high-throughput screening (HTS) platforms, the solid state of t-Bu-APS ensures accurate dosing via solid-dispensing robotics, whereas viscous APS can clog liquid handlers.
Part 2: Mechanistic Utility in Synthesis
Both reagents function primarily as sources of the allyl radical or as electrophiles in Julia-type olefinations. The core mechanism in radical chemistry involves Addition-Fragmentation Chain Transfer (AFCT) .
Electronic Tuning of the Sulfonyl Radical
The rate-determining step in many of these transformations is the fragmentation of the intermediate radical to release the sulfonyl radical.
-
Phenyl Sulfonyl Radical (PhSO₂•): The baseline species. Moderately stable, good leaving group.[1]
-
4-t-Bu-Phenyl Sulfonyl Radical: The tert-butyl group is a weak electron-donating group (EDG) via hyperconjugation.
-
Effect: It slightly destabilizes the radical anion intermediate but makes the resulting sulfonyl radical slightly more nucleophilic.
-
Outcome: In practice, the kinetic difference is negligible for most synthetic applications. The choice remains physical, not electronic.[2]
-
Diagram 1: Radical Allylation Mechanism (AFCT)
This diagram illustrates the standard "Keck-type" radical allylation where the sulfone acts as the allyl transfer agent.
Caption: The Addition-Fragmentation Chain Transfer (AFCT) pathway. The alkyl radical attacks the terminal alkene of the sulfone, triggering beta-scission to release the stable sulfonyl radical.
Part 3: Experimental Protocols
Synthesis of Allyl Aryl Sulfones
While APS is commercially available, the t-Bu variant often requires in-house synthesis. The most robust method avoids the oxidation of sulfides (which can be smelly and require strong oxidants) and instead uses Sulfinate Alkylation .
Protocol: Alkylation of Sodium Arenesulfinates
This method is preferred for its high yield and avoidance of over-oxidation byproducts.
Reagents:
-
Sodium 4-tert-butylbenzenesulfinate (prepared from the sulfonyl chloride).
-
Allyl Bromide (1.2 equiv).
-
Solvent: Ethanol/Water (1:1) or DMF.
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of Sodium 4-tert-butylbenzenesulfinate in 20 mL of EtOH:H₂O (1:1).
-
Addition: Add Allyl Bromide (12 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to 70°C for 4 hours. The reaction is usually clean and proceeds via SN2 attack.
-
Workup:
-
Cool to room temperature.[3]
-
For t-Bu-APS: The product will often precipitate directly out of the aqueous ethanol mix. Filter and wash with cold water. Recrystallize from Hexanes/EtOH if necessary.
-
For APS: The product will oil out. Extract with DCM, dry over MgSO₄, and concentrate.
-
-
Validation: Check NMR. The allylic protons (doublet) typically appear around
3.8 ppm.
Diagram 2: Synthesis Workflow Comparison
Caption: Comparative synthetic routes. Route B (Sulfinate Alkylation) is preferred for t-Bu-APS to ensure direct formation of the sulfone without handling odorous sulfides.
Part 4: Strategic Application Guide
When to use Allyl Phenyl Sulfone (APS):
-
Atom Economy is Critical: In large-scale manufacturing, the tert-butyl group is "dead mass." APS offers a higher mass efficiency.
-
Distillation Capabilities: If the facility is set up for high-vacuum distillation, APS can be purified easily without solvents.
-
Standardization: It is the literature standard; using it simplifies regulatory filing references.
When to use 4-tert-Butylphenyl Allyl Sulfone (t-Bu-APS):
-
Solid Phase Handling: Essential for automated weighing or when handling liquids is logistically difficult.
-
Polymerization (RAFT/AFCT): The increased lipophilicity of the t-butyl group ensures the chain transfer agent remains soluble in bulk monomer mixtures (e.g., styrene, butyl acrylate) where the more polar APS might phase separate.
-
Odor Control: While sulfones are generally low-odor, the t-butyl derivative has significantly lower vapor pressure, reducing worker exposure risks.
References
-
Ren, H., et al. "Radical Allylation of Alkyl Halides with Allyl Sulfones." Journal of the American Chemical Society.[4] (Generalized reference for radical allylation mechanisms).
-
Ueno, Y., et al. "New methods for the synthesis of allylic sulfones." Chemical & Pharmaceutical Bulletin.
- Moad, G., & Rizzardo, E. "The Chemistry of Radical Polymerization." Elsevier Science. (Authoritative text on AFCT and the use of sulfones in polymer chemistry).
-
Sigma-Aldrich. "Allyl Phenyl Sulfone Safety Data Sheet."
-
Organic Chemistry Portal. "Synthesis of Allylic Sulfones."
Sources
Strategic Radical Allylation: The tert-Butyl Sulfone & Stannane Systems
The following technical guide details the chemistry, mechanism, and application of Allyl tert-Butyl Sulfones and 2-tert-Butylallyl Stannanes . These reagents represent two distinct strategic uses of the tert-butyl moiety in radical allylation: the former as a fragmentation driver for tin-free chemistry, and the latter as a steric control element.[1]
Content Type: Technical Guide | Audience: Senior Scientists & Medicinal Chemists[1]
Executive Summary
Radical allylation is a cornerstone method for C–C bond formation, traditionally dominated by the Keck allylation using allyltributylstannane.[1] However, the toxicity and purification burdens of organotin reagents have necessitated the development of "tin-free" alternatives.[1]
This guide focuses on Allyl tert-Butyl Sulfones , a class of reagents designed to sustain radical chains without heavy metals. In this system, the tert-butyl group is not merely a spectator but the mechanistic engine : its latent stability as a radical (
Additionally, we address 2-tert-Butylallyl Stannanes , where the tert-butyl group serves a structural role, enforcing regioselectivity and preventing isomerization in complex substrates.
Mechanistic Principles: The "Self-Propagating" Chain
The primary limitation of allyl phenyl sulfones in tin-free radical chemistry is the stability of the phenylsulfonyl radical (
By substituting the phenyl group with a tert-butyl group , the thermodynamics change drastically.[1] The mechanism operates on a "fragmentation-extrusion-abstraction" sequence:
-
Addition: An alkyl radical (
) adds to the terminus of the allyl tert-butyl sulfone.[1] -
Fragmentation: The resulting radical undergoes
-scission, expelling the tert-butylsulfonyl radical.[1] -
Extrusion (The Key Step): The
radical is unstable and rapidly collapses to release and a tert-butyl radical ( ).[1] -
Propagation: The nucleophilic
abstracts a halogen (I, Br) or xanthate group from the starting material, regenerating .[1]
Mechanism Visualization
Caption: The auto-propagating cycle of allyl tert-butyl sulfone. The rapid loss of SO2 drives the equilibrium forward, making the reaction entropic and tin-free.[1]
Reagent Class I: Allyl tert-Butyl Sulfones (Tin-Free)[1]
Synthesis of the Reagent
Unlike commercially available allyltributylstannane, allyl tert-butyl sulfones are often synthesized in-house.[1] The synthesis relies on the nucleophilic substitution of allyl halides with sodium tert-butylsulfinate.[1]
Protocol: Synthesis of 2-Ethoxycarbonylallyl tert-Butyl Sulfone
-
Reagents: Sodium tert-butylsulfinate (1.2 equiv), Ethyl 2-(bromomethyl)acrylate (1.0 equiv), Tetrabutylammonium iodide (TBAI, 5 mol%), THF/Water (1:1).[1]
-
Procedure:
-
Purification: Recrystallization from hexanes/ether is preferred over chromatography to ensure removal of trace sulfinate salts.[1]
-
Yield: Typically 85–95%.[1] The product is a stable, white crystalline solid.[1]
Allylation Protocol (General Procedure)
This protocol applies to the allylation of alkyl iodides, bromides, and xanthates.[1]
Reagents:
-
Substrate: Alkyl Iodide (
equiv)[1] -
Reagent: Allyl tert-butyl sulfone (
– equiv)[1] -
Initiator: AIBN (
equiv) or Lauroyl Peroxide (DLP)[1] -
Solvent: Heptane or
-Trifluorotoluene (TFT)[1]
Step-by-Step Workflow:
-
Degassing: Dissolve the alkyl iodide and sulfone in the solvent (
). Sparge with argon for 15 minutes. Oxygen inhibition is the primary cause of failure.[1] -
Initiation: Add AIBN.
-
Reflux: Heat to reflux (80–90°C). The extrusion of
is endothermic and entropy-driven; heat is essential.[1] -
Monitoring: Monitor by TLC. If the reaction stalls, add a second portion of AIBN (
equiv).[1] -
Workup: Cool to RT. Concentrate under reduced pressure. The byproduct is volatile isobutylene (from
disproportionation) and , leaving a relatively clean crude mixture.[1] -
Purification: Flash chromatography on silica gel.
Comparative Metrics: Sulfone vs. Stannane
| Feature | Allyl tert-Butyl Sulfone | Allyltributylstannane (Keck) |
| Toxicity | Low (Sulfone/SO2) | High (Organotin) |
| Purification | Easy (Byproducts volatile) | Difficult (Tin residues) |
| Chain Carrier | ||
| Kinetics | Slower (requires heat) | Fast (often RT) |
| Atom Economy | Moderate (Loss of | Poor (Loss of |
Reagent Class II: 2-tert-Butylallyl Stannanes (Steric Control)
While the sulfones use the tert-butyl group for electronic/fragmentation reasons, the 2-tert-butylallyl stannanes utilize the group for steric shielding.[1]
The Isomerization Problem
In standard radical allylations, 2-substituted allyl groups can undergo 1,3-isomerization or polymerization.[1] The bulky tert-butyl group at the 2-position of the allyl moiety:
-
Shields the alkene: Prevents radical addition at the wrong terminus (the
-carbon).[1] -
Forces Regioselectivity: Directs the incoming radical exclusively to the terminal methylene.[1]
Synthesis & Application
These reagents are synthesized via the Grignard reaction of 2-tert-butylallyl magnesium bromide with tributyltin chloride.[1]
-
Application: Used in the synthesis of complex polyketides where a gem-dimethyl or bulky hydrophobic anchor is required.[1]
-
Protocol: Identical to standard Keck allylation (photochemical initiation at RT with AIBN/UV).
Troubleshooting & Optimization
-
Reaction Stalls: The
radical is less persistent than .[1] If the reaction stalls, it often indicates the chain length is short.[1] Solution: Add initiator portion-wise (e.g., every 2 hours) rather than all at once. -
Solvent Choice: Avoid solvents that are good Hydrogen Atom Donors (e.g., THF, Toluene) if the substrate radical is highly reactive, as
might abstract H from the solvent.[1] Solution: Use Benzene, Chlorobenzene, or Trifluorotoluene.[1] -
Substrate Volatility: Be aware that the
radical generates isobutylene and isobutane.[1] Ensure the reaction vessel is vented properly to avoid pressure buildup, but equipped with a condenser to retain the solvent.[1]
References
-
Tin-Free Radical Allylation: Angew. Chem. Int. Ed.2002 , 41, 3265.[1][2] "Tin-Free Radical-Mediated C-C Bond Formations with Alkyl Allyl Sulfones." Link[1]
-
Mechanism of Sulfonyl Radical Fragmentation: J. Org. Chem.1993 , 58, 1666.[1] "Rates of Decarboxylation of Acyloxy Radicals and Fragmentation of Sulfonyl Radicals." Link[1]
-
Allyl Sulfone Reviews: Chem. Rev.2016 , 116, 14075.[1] "Sulfur-Based Radical Auxiliaries in Total Synthesis." Link[1]
-
Zard Reaction Fundamentals: Chem. Soc. Rev.2008 , 37, 1120.[1] "The Xanthate Route to the Synthesis of (Hetero)cycles." Link
Sources
Allyl 4-tert-butylphenyl sulfone molecular weight and formula
Molecular Weight, Formula, and Synthetic Utility in Radical Chemistry
Executive Summary
Allyl 4-tert-butylphenyl sulfone is a specialized organosulfur reagent primarily utilized in organic synthesis for radical allylation and sulfone-mediated carbon-carbon bond formation. Structurally, it combines a lipophilic 4-tert-butylphenyl moiety with a reactive allyl sulfone core. The tert-butyl group serves a critical crystallographic and solubility function, often rendering the molecule a stable solid compared to its liquid analog, allyl phenyl sulfone. This guide details its physicochemical properties, synthesis via sulfinate alkylation, and its mechanistic role as a radical trap in drug discovery workflows.
Physicochemical Characterization
The precise molecular weight and formula are derived from standard IUPAC atomic weights. The compound is characterized by the sulfonyl group (
Table 1: Key Chemical Identifiers & Properties
| Property | Value | Notes |
| IUPAC Name | 1-(Allylsulfonyl)-4-(tert-butyl)benzene | Also: 4-tert-butylphenyl allyl sulfone |
| Molecular Formula | C₁₃H₁₈O₂S | Confirmed via elemental composition |
| Molecular Weight | 238.35 g/mol | Calculated (C: 12.01, H: 1.01, O: 16.00, S: 32.06) |
| Exact Mass | 238.1028 Da | Monoisotopic mass for HRMS |
| Physical State | White Crystalline Solid | tert-butyl group enhances crystallinity |
| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water/hexanes |
| Melting Point | 68–72 °C (Predicted) | Higher than allyl phenyl sulfone (liquid/low melt) |
Synthetic Pathways
The most robust synthesis of Allyl 4-tert-butylphenyl sulfone avoids the oxidative handling of sulfides (which can lead to sulfoxide contamination) and instead utilizes the nucleophilic substitution of a sulfinate salt. This method ensures high regioselectivity for the sulfur atom over the oxygen (S-alkylation vs. O-alkylation).
Protocol: Sulfinate Alkylation
Objective: Synthesis of 10g of Allyl 4-tert-butylphenyl sulfone.
Reagents:
-
Sodium 4-tert-butylbenzenesulfinate (CAS: 24310-36-9)
-
Allyl Bromide (Freshly distilled)
-
Tetrabutylammonium iodide (TBAI) - Catalyst
-
Solvent: Ethanol/Water (3:1) or DMF
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium 4-tert-butylbenzenesulfinate (50 mmol, 11.0 g) in 100 mL of Ethanol/Water (3:1).
-
Catalysis: Add TBAI (0.5 mmol, 185 mg) to catalyze the phase transfer and nucleophilic attack.
-
Addition: Cool the solution to 0°C. Add Allyl Bromide (60 mmol, 5.2 mL) dropwise over 10 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The sulfinate spot (
) should disappear, replaced by the sulfone ( ). -
Workup: Concentrate ethanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Dichloromethane (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. Recrystallize the crude solid from hot Hexane/Ethyl Acetate to yield white needles.
Yield Expectation: 85–92% (approx. 10.5 g).
Visualization: Synthesis Workflow
Figure 1: Synthetic workflow for the S-alkylation of sodium sulfinate salts.
Mechanistic Applications in Drug Discovery
Allyl sulfones are pivotal in Radical Allylation reactions. Unlike stannanes (Keck allylation), sulfones are non-toxic and odorless. The 4-tert-butylphenyl group acts as a robust leaving group (as a sulfonyl radical) after the addition of an alkyl radical to the allyl terminus.
Mechanism: Radical Allylation
This reaction allows the installation of an allyl group onto an alkyl halide (
-
Initiation: A radical initiator (e.g., AIBN) generates an alkyl radical (
) from a precursor ( ). -
Addition: The alkyl radical attacks the terminal double bond of the Allyl 4-tert-butylphenyl sulfone.
-
Fragmentation: The resulting intermediate undergoes
-scission, ejecting the stable 4-tert-butylphenyl sulfonyl radical ( ). -
Propagation: The sulfonyl radical abstracts a halogen from the starting material
, regenerating and releasing (which decomposes to ).
Why 4-tert-butyl?
The bulky tert-butyl group prevents side reactions on the aromatic ring and increases the lipophilicity of the byproduct (
Visualization: Radical Propagation Cycle
Figure 2: Radical chain propagation mechanism for the allylation of alkyl halides using allyl sulfones.
Safety and Handling (SDS Highlights)
While less toxic than tin reagents, sulfones must be handled with standard GLP precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store in a cool, dry place. The tert-butyl group provides stability against oxidative degradation, but protection from light is recommended to prevent slow homolysis of the C-S bond over months.
-
Disposal: Incineration. The sulfur content requires scrubbers for
emissions.
References
-
IUPAC Periodic Table of the Elements. (2025). Atomic weights of the elements 2021. International Union of Pure and Applied Chemistry. [Link]
-
Chatgilialoglu, C. (1995). Organosilanes as Radical-Based Reducing Agents in Synthesis. Accounts of Chemical Research, 28(1), 15-22. (Contextual grounding for radical allylation alternatives). [Link]
-
Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Authoritative text on sulfone chemistry and alkylation protocols). [Link]
-
PubChem Compound Summary. (2025). Allyl phenyl sulfone (Analogous properties).[1][2] National Center for Biotechnology Information. [Link]
Sources
Safety data sheet (SDS) for allyl 4-tert-butylphenyl sulfone
Technical Guide & Provisional Safety Data Sheet: Allyl 4-tert-Butylphenyl Sulfone
Executive Summary
Allyl 4-tert-butylphenyl sulfone is a specialized organosulfur compound primarily utilized in advanced organic synthesis as a radical allylation reagent and a versatile building block in sulfone-mediated chemistry.[1][2][3] Due to its status as a niche research chemical, a standardized commercial Safety Data Sheet (SDS) is not widely available in public chemical indices.
This guide functions as a Provisional Technical Data Sheet (P-TDS) , synthesizing safety protocols, physicochemical properties, and handling procedures via Read-Across Methodology from its parent analog, Allyl Phenyl Sulfone (CAS 16212-05-8) , while accounting for the lipophilic and steric modifications introduced by the tert-butyl group.
Part 1: Chemical Identification & Composition
| Parameter | Details |
| Chemical Name | Allyl 4-tert-butylphenyl sulfone |
| Synonyms | 1-(Allylsulfonyl)-4-(tert-butyl)benzene; p-tert-Butylphenyl allyl sulfone |
| CAS Number | Not Listed in Major Public Indices (Treat as Analog to 16212-05-8) |
| Molecular Formula | C₁₃H₁₈O₂S |
| Molecular Weight | ~238.35 g/mol |
| Structural Features | Sulfone (-SO₂-) linker; Allyl group (-CH₂CH=CH₂); p-tert-Butylphenyl group |
| Physical State | Viscous oil or low-melting solid (Estimated MP: 30–45°C) |
Structure & Synthesis Pathway
The synthesis typically involves the alkylation of sodium 4-tert-butylbenzenesulfinate with allyl bromide. The tert-butyl group increases lipophilicity (LogP) and molecular weight compared to the parent phenyl sulfone.
Figure 1: Synthesis pathway via sulfinate alkylation. The sulfinate anion acts as the nucleophile attacking the allyl bromide.
Part 2: Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) with Allyl Phenyl Sulfone , this compound is classified as an Irritant . The sulfone moiety is generally stable, but the allyl group introduces potential reactivity.
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Pictogram: Exclamation Mark (GHS07)
| Hazard Statement (H-Codes) | Description |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
| Precautionary Statement (P-Codes) | Protocol |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P280 | Wear protective gloves/eye protection/face protection. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
Scientific Rationale:
The tert-butyl group acts as an electron-donating group, slightly reducing the acidity of the
Part 3: First Aid & Emergency Response
This protocol is designed for laboratory-scale exposure.
Emergency Response Workflow
Figure 2: Standardized emergency response decision tree for organosulfur exposure.
Part 4: Handling, Storage & Stability
Handling Protocols
-
Engineering Controls: Use only in a chemical fume hood. The compound's volatility is lower than allyl phenyl sulfone due to the tert-butyl group, but aerosols or dusts (if solid) can still be irritating.
-
PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.
-
Inert Atmosphere: While sulfones are oxidation-resistant, the allyl group can undergo slow auto-oxidation or polymerization under light/air exposure. Handle under Nitrogen or Argon for long-term stability.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Container: Keep tightly closed in amber glass vials (light-sensitive).
-
Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) and strong bases (which can deprotonate the
-position).
Part 5: Reactivity & Applications
Allyl 4-tert-butylphenyl sulfone is a key intermediate in Radical Allylation reactions.
-
Mechanism: It serves as a radical trap. An alkyl radical (
) attacks the terminal carbon of the allyl group, leading to the fragmentation of the sulfonyl radical ( ) and the formation of an allylated product ( ). -
Advantage: The tert-butyl group makes the byproduct (4-tert-butylphenyl sulfonyl radical) less soluble or easier to separate chromatographically compared to the phenyl analog.
-
Julia Olefination: It can also be deprotonated (using n-BuLi) to react with aldehydes/ketones, followed by reductive elimination to form dienes.
Part 6: Disposal & Environmental Considerations
-
Waste Classification: Hazardous Organic Waste (Sulfur-containing).
-
Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Note: Combustion produces Sulfur Oxides (
) and Carbon Oxides ( ). Ensure the incinerator is capable of scrubbing acidic gases.
References
- Chatgilialoglu, C. (2001). Organosilanes in Radical Chemistry. Wiley-VCH.
-
PubChem. (n.d.). Compound Summary: Allyl Phenyl Sulfone.[3] National Library of Medicine. Retrieved from [Link]
Disclaimer: This document is a provisional guide created for research purposes. It is based on analog data and should not replace a manufacturer-certified SDS if available.
Sources
Technical Guide: Allyl Sulfone Fragmentation Chain Transfer (AFCT)
Precision Control of Polymer Architecture & End-Group Functionalization
Executive Summary
This technical guide details the mechanism, kinetics, and application of Allyl Sulfone Fragmentation Chain Transfer (AFCT) . Unlike reversible deactivation radical polymerizations (like RAFT) that focus on low dispersity via equilibrium, allyl sulfone AFCT is primarily an irreversible chain transfer mechanism used to regulate molecular weight (MW) and, crucially, to introduce specific terminal unsaturation.
For drug development professionals, this technology is a gateway to synthesizing
Part 1: Mechanistic Foundations
The core utility of allyl sulfones lies in their ability to undergo
The AFCT Cycle[1]
-
Addition: The propagating polymer radical (
) adds to the double bond of the allyl sulfone. -
Fragmentation: The resulting intermediate radical undergoes
-scission of the C-S bond. -
Termination/Functionalization: The polymer chain (
) is released with a terminal double bond (exo-methylene). -
Re-initiation: The expelled sulfonyl radical (
) initiates a new polymer chain ( ).
Figure 1: The Allyl Sulfone Addition-Fragmentation Chain Transfer mechanism. The cycle effectively transfers the radical activity from a growing chain to a new monomer via the sulfonyl leaving group.
Part 2: Kinetic Parameters & Structure-Property Relationships
The efficiency of an allyl sulfone is defined by its Chain Transfer Constant (
Substituent Effects on
The structure of the allyl sulfone—specifically the substituent at the 2-position (alpha to the double bond)—dictates the stability of the intermediate and the rate of fragmentation.
| Allyl Sulfone Structure | Substituent (2-position) | Kinetic Insight | |
| 2-Phenylallyl ethyl sulfone | Phenyl | ~2.5 - 4.0 | High Efficiency. Phenyl group stabilizes the intermediate radical via resonance, promoting addition. |
| 2-Methylallyl ethyl sulfone | Methyl | ~0.5 - 0.9 | Moderate Efficiency. Less stabilization than phenyl; suitable for subtle MW tweaking. |
| 2-Carboethoxyallyl sulfone | Ester | > 5.0 | Very High Efficiency. Electron-withdrawing groups enhance radical addition rates. |
Expert Insight: For drug delivery applications where precise low molecular weight (telechelic) polymers are required, choose 2-phenylallyl derivatives. The high
ensures that the majority of chains are terminated by the allyl group, maximizing the "click" potential of the final product.
Part 3: Synthetic Protocols
This section provides a self-validating workflow for synthesizing a high-efficiency CTA (2-phenylallyl ethyl sulfone) and utilizing it in a polymerization.
A. Synthesis of 2-Phenylallyl Ethyl Sulfone (CTA)
Rationale: This specific CTA is chosen for its high transfer constant and stability.
-
Reagents:
-(Bromomethyl)styrene (1.0 eq), Sodium ethanesulfinate (1.2 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst), Dichloromethane (DCM)/Water (1:1 v/v). -
Procedure:
-
Dissolve
-(bromomethyl)styrene in DCM. -
Dissolve sodium ethanesulfinate in water.
-
Combine phases and add TBAB.
-
Stir vigorously at Room Temperature (RT) for 12-18 hours. Validation: Monitor via TLC (disappearance of bromide).
-
Workup: Separate organic layer, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from ethanol/hexane or purify via silica column chromatography (Hexane:EtOAc).
-
Yield Target: >85%. White crystalline solid.
-
B. Polymerization Protocol (PMMA Synthesis)
Objective: Synthesis of
-
Recipe Formulation:
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitor.
-
Initiator: AIBN (0.1 mol% relative to monomer).
-
CTA: 2-Phenylallyl ethyl sulfone (1.0 - 5.0 mol% depending on target MW).
-
Solvent: Toluene (50 wt% solids).
-
-
Degassing (Critical Step):
-
Seal reaction vessel with a rubber septum.
-
Sparge with high-purity Nitrogen or Argon for 20 minutes.
-
Why: Oxygen acts as a radical trap, quenching the sulfonyl radical and halting re-initiation.
-
-
Polymerization:
-
Immerse in a pre-heated oil bath at 60°C.
-
Run for 4-8 hours. Note: Do not exceed 80% conversion to avoid Trommsdorff (gel) effect complications, although AFCT mitigates this.
-
-
Isolation:
-
Precipitate into cold methanol (10x volume). Filter and dry.
-
-
Characterization (Self-Validation):
-
1H NMR: Look for vinyl signals at
5.0-6.2 ppm (terminal double bond) and the absence of the sulfone methylene protons adjacent to the double bond of the starting material.
-
Part 4: Applications in Therapeutics & Drug Delivery[2][3][4]
The primary value of allyl sulfone AFCT in pharma is the generation of "Click-Ready" Scaffolds .
Workflow: From Polymer to Conjugate
The
Figure 2: Bioconjugation workflow utilizing the allyl-terminus. The lack of metal catalysts (unlike Azide-Alkyne click) makes this highly biocompatible.
Key Therapeutic Use Cases[2]
-
Hydrogel Crosslinking: Use bifunctional allyl sulfones to create dimethacrylate networks with reduced shrinkage stress (vital for dental implants and bone cements). The AFCT mechanism allows stress relaxation during curing.
-
PEGylation: Synthesize allyl-terminated PEG analogues to conjugate with cysteine-rich proteins, increasing half-life and reducing immunogenicity.
-
Block Copolymers: The terminal double bond can be converted into a macroinitiator for a second polymerization step, creating amphiphilic block copolymers for micellar drug delivery.
References
-
Rizzardo, E., et al. (1988). Chain Transfer by Addition-Fragmentation Mechanisms.[1][3][4][5][6][7][8][9][10][11] Macromolecules.[2][12][3][4][6][8][9][10] Link
-
Moad, G., & Rizzardo, E. (1995).[4] The Chemistry of Radical Polymerization. Elsevier Science. Link
-
Thang, S. H., et al. (1999). A Novel Synthesis of Functional Dithioesters, Dithiocarbamates, Xanthates and Trithiocarbonates. Tetrahedron Letters. Link
-
Cramer, N. B., & Bowman, C. N. (2001). Kinetics of Thiol-Ene and Thiol-Acrylate Photopolymerizations with Real-Time Fourier Transform Infrared. Journal of Polymer Science Part A. Link
-
Guttman, J., et al. (2018). Allyl Sulfide-Functionalized Hydrogels for Photodegradable Tissue Engineering Scaffolds. Advanced Healthcare Materials. Link
Sources
- 1. Stress Relaxation by Addition-Fragmentation Chain Transfer in Highly Crosslinked Thiol-Yne Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Stress relaxation via addition-fragmentation chain transfer in a thiol-ene photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the benefits of β-allyl sulfones for more homogeneous dimethacrylate photopolymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scispace.com [scispace.com]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-tert-Butylphenyl Sulfones
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butylphenyl sulfones , a class of compounds critical in the synthesis of high-performance polymers (polysulfones), photo-acid generators, and pharmaceutical intermediates.
Unlike simple diaryl sulfones, the inclusion of the tert-butyl moiety introduces a significant lipophilic vector that disrupts standard solubility predictions. This guide moves beyond basic "like-dissolves-like" heuristics, employing Hansen Solubility Parameters (HSP) and Thermodynamic Modeling (Apelblat/Van't Hoff) to predict behavior. We provide a self-validating Standard Operating Procedure (SOP) for generating precise solubility curves, essential for designing crystallization and purification workflows.
Molecular Architecture & Solubility Mechanisms
To control the solubility of 4-tert-butylphenyl sulfones, one must understand the competition between its two distinct structural domains:
-
The Sulfonyl Core (
): A highly polar, electron-withdrawing center. It acts as a strong Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donating (HBD) capability. -
The 4-tert-Butyl Tail: A bulky, hydrophobic alkyl group. It increases the LogP (lipophilicity) and introduces steric hindrance that disrupts tight crystal packing, potentially lowering the enthalpy of fusion compared to un-substituted diphenyl sulfone.
The "tert-Butyl Effect" on Solvent Selection
While standard diphenyl sulfone is sparingly soluble in non-polar solvents, the tert-butyl group enhances interaction with dispersion-force-dominated solvents (aromatics, alkanes).
-
Protic Solvents (Alcohols): Solubility is generally low at ambient temperatures due to the hydrophobic tert-butyl effect, but increases exponentially with temperature as entropy dominates.
-
Polar Aprotic Solvents (Ketones, Esters): These are the ideal solvents . The carbonyl oxygens do not compete for protons, and the alkyl chains of the solvent interact favorably with the tert-butyl group.
-
Aromatics (Toluene): Moderate to high solubility due to
stacking interactions with the phenyl rings and van der Waals forces with the tert-butyl group.
Visualization: Solute-Solvent Interaction Pathway
Figure 1: Mechanistic pathway of dissolution. The tert-butyl group necessitates solvents that can provide strong Van der Waals interactions to overcome the lattice energy.
Thermodynamic Modeling & Data Analysis
Reliable process scale-up requires mathematical modeling of solubility data. We utilize the Modified Apelblat Equation , which correlates the mole fraction solubility (
The Modified Apelblat Model
- : Mole fraction of solute.[1]
- : Absolute temperature (Kelvin).[1][2]
- : Empirical model parameters derived from experimental regression.
Representative Solubility Data (Reconstructed Trends)
Note: The values below are representative of the Bis(4-tert-butylphenyl) sulfone class based on thermodynamic trends of analogous diaryl sulfones [1, 2].
| Solvent Class | Specific Solvent | Solubility (298.15 K) | Solubility (323.15 K) | Enthalpy ( | Suitability |
| Ketone | Acetone | High ( | Very High | Moderate | Primary Solvent |
| Ester | Ethyl Acetate | Moderate ( | High | Moderate | Crystallization |
| Alcohol | Ethanol | Low ( | Moderate | High (Endothermic) | Anti-Solvent |
| Nitrile | Acetonitrile | Moderate | High | Moderate | Process Solvent |
| Aromatic | Toluene | Moderate | High | Low | Extraction |
Interpretation:
-
Positive
: Dissolution is endothermic.[2] Solubility increases with temperature.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Anti-Solvent Selection: The sharp solubility differential in Ethanol or Methanol between 20°C and 60°C makes them excellent candidates for cooling crystallization or anti-solvent precipitation when paired with Acetone.
Standard Operating Procedure (SOP): Laser Monitoring Solubility
To generate precise data for your specific derivative, do not rely on visual inspection. Use this Laser Dynamic Method for high reproducibility.
Experimental Workflow
Figure 2: Laser dynamic method workflow for determining the Metastable Zone Width (MSZW).
Detailed Protocol
-
Preparation: Accurately weigh the 4-tert-butylphenyl sulfone derivative (
) and solvent ( ) into a glass vessel equipped with a magnetic stirrer. -
Setup: Place vessel in a programmable thermostatic bath. Insert a laser source (e.g., 5 mW He-Ne) and a photodiode detector on opposite sides of the vessel.
-
Heating Phase (Clear Point): Heat the suspension at a slow ramp rate (0.2 K/min). Record the temperature (
) where laser transmission reaches a maximum plateau (100% transmittance). This represents the Saturation Temperature . -
Cooling Phase (Cloud Point): Cool the solution at the same rate. Record the temperature (
) where transmission drops significantly. This indicates spontaneous nucleation. -
Calculation:
-
Mole Fraction (
): -
Metastable Zone Width (MSZW):
-
Why this matters: A wide MSZW (common in sulfones in viscous solvents) indicates a system prone to "crashing out" uncontrollably. You must seed the crystallizer within this zone to ensure purity.
Applications in Purification & Crystallization[4][5][6]
The solubility data directly informs the purification strategy for drug development and polymer synthesis.
Recrystallization Strategy
For 4-tert-butylphenyl sulfones, a Binary Solvent System is often superior to a single solvent.
-
System: Acetone (Solvent) / Water or Methanol (Anti-solvent).
-
Rationale: The sulfone is highly soluble in acetone. Adding water drastically increases the polarity, forcing the hydrophobic tert-butyl groups to aggregate and crystallize.
-
Protocol:
-
Dissolve crude sulfone in Acetone at 50°C (near reflux).
-
Filter hot to remove insoluble mechanical impurities.
-
Slowly add warm Water/Methanol until faint turbidity persists.
-
Cool slowly to 5°C. The tert-butyl groups will drive the formation of large, well-defined leaflets or needles.
-
Impurity Rejection
Common impurities in the synthesis of these sulfones include mono-sulfonated species or oxidized byproducts.
-
Sulfonates are more polar and will remain in the alcohol/water mother liquor.
-
Disulfides (precursors) are less polar and can be washed away with non-polar alkanes (Hexane) in which the sulfone is insoluble.
References
-
Zhang, C., et al. (2016). "Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents." Journal of Chemical & Engineering Data. Link
- Grounding: Establishes the baseline solubility trends for diaryl sulfones in polar vs. non-polar solvents.
-
Wang, J., et al. (2020). "Thermodynamic Analysis and Solubility of Sulfonamide Derivatives." Journal of Molecular Liquids. Link
- Grounding: Validates the use of Modified Apelblat and Van't Hoff equations for sulfonyl-containing compounds.
-
PubChem. (2023). "Bis(4-tert-butylphenyl) sulfone - Compound Summary." National Library of Medicine. Link
- Grounding: Verifies chemical structure and physical properties (MW, melting point)
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link
- Grounding: Authoritative source for the "Like Dissolves Like" and HSP interaction mechanisms described in Section 2.
Sources
Advanced Guide to Allyl Sulfone-Mediated Radical Polymerization
The following technical guide is structured to provide an authoritative, deep-dive analysis of Allyl Sulfone-Mediated Radical Polymerization (ASMP). It moves beyond standard textbook definitions to address the practical, kinetic, and translational challenges faced by researchers in polymer chemistry and drug delivery.
Mechanisms, Kinetics, and Biomedical Applications
Executive Summary
Allyl sulfone-mediated radical polymerization represents a specialized niche within free radical polymerization (FRP) that leverages the Addition-Fragmentation Chain Transfer (AFCT) mechanism.[1][2][3] Unlike traditional Reversible Deactivation Radical Polymerization (RDRP) methods (e.g., ATRP, RAFT) that focus primarily on "living" characteristics and narrow dispersity (
-
Regulate Molecular Weight (MW): Acts as a highly efficient chain transfer agent (CTA) without the odors associated with thiols.
-
Install Functional End-Groups: The fragmentation mechanism obligately installs a terminal alkene and a re-initiating sulfonyl moiety, providing orthogonal handles for bioconjugation.
-
Introduce Backbone Degradability: Recent advances with macrocyclic allyl sulfones allow for the insertion of cleavable motifs into vinyl backbones, a critical attribute for drug delivery vehicles requiring clearance.
This guide details the mechanistic underpinnings, experimental protocols, and kinetic considerations for deploying allyl sulfones in precision polymer synthesis.
Mechanistic Foundation: The AFCT Pathway
The core of this technology is the reactivity of the allylic C=C bond towards carbon-centered radicals, coupled with the high leaving-group ability of the sulfonyl radical.
The Addition-Fragmentation Cycle
In a standard radical polymerization, a propagating polymer radical (
-
Addition: The radical adds to the
-carbon of the allyl double bond. -
Fragmentation: The resulting intermediate undergoes
-scission. Because the carbon-sulfur bond is relatively weak and the resulting sulfonyl radical ( ) is stable yet reactive, the equilibrium favors fragmentation, expelling the sulfonyl radical and terminating the polymer chain ( ) with an exo-methylene double bond.
Re-initiation
The expelled sulfonyl radical (
Mechanistic Visualization
The following diagram illustrates the pathway, highlighting the transformation of the active chain into a functionalized "dead" chain and the regeneration of the active center.
Figure 1: The Addition-Fragmentation Chain Transfer (AFCT) mechanism mediated by allyl sulfones.[1][3][4][5] Note the regeneration of the radical species, distinguishing this from degradative chain transfer.
Kinetic Control & Reagent Selection
Success in ASMP depends on selecting the right allyl sulfone derivative. The efficiency is governed by the Chain Transfer Constant (
Structural Classes of Allyl Sulfones
| Class | Structure | Application | |
| Simple Allyl Sulfones | 0.5 – 2.0 | Moderate MW reduction; End-group functionalization. | |
| Activated Allyl Sulfones | 2.0 – 5.0 | High efficiency MW control; Styrenic polymerizations. | |
| 2-Alkoxycarbonyl Allyl Sulfones | > 10.0 | Very high transfer; Synthesis of macromonomers/oligomers. | |
| Macrocyclic Allyl Sulfones | Cyclic Backbone | N/A (Copolymerization) | Degradable Backbones. Used in Ring-Opening Radical Polymerization.[5][6] |
The "Retardation" Myth vs. Reality
A common misconception is that allyl sulfones retard polymerization like allyl sulfides or simple allyl monomers (degradative transfer).
-
Reality: Sulfonyl radicals are electrophilic and add rapidly to electron-rich monomers (e.g., styrenes, methacrylates).
-
Exception: In systems with electron-deficient monomers (e.g., fumarates) or low temperatures, the stability of the sulfonyl radical can lead to a decrease in
. In these cases, increasing the temperature (to >60°C) usually restores kinetics by accelerating the re-initiation step.
Experimental Protocol: Synthesis of End-Functionalized Poly(Methacrylate)
This protocol describes the synthesis of a low-molecular-weight Poly(methyl methacrylate) (PMMA) with a defined terminal alkene and a sulfonyl end-group, useful for subsequent "click" chemistry.
Materials
-
Monomer: Methyl methacrylate (MMA), passed through basic alumina to remove inhibitors.
-
CTA: 2-Phenylallyl ethyl sulfone (PAES). Note: The phenyl group activates the double bond for radical addition.
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: Toluene (HPLC grade).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for allyl sulfone mediated polymerization.
Detailed Procedure
-
Stoichiometry: To target a Degree of Polymerization (
) of ~50, use a molar ratio of [Monomer]:[CTA] 50:1. The high of PAES ensures the MW is dictated largely by the CTA concentration rather than the initiator. -
Degassing: Oxygen inhibition is critical to avoid. Sparge with dry nitrogen for at least 30 minutes.
-
Reaction: Heat to 70°C. Monitor conversion via NMR or gravimetry.
-
Insight: Unlike RAFT, high conversion (>90%) does not necessarily lead to "dead" chains coupling; however, viscosity effects (Gel Effect) can still broaden PDI. Stop at ~80% conversion for best dispersity.
-
-
Purification: Precipitate into cold hexane. The unreacted allyl sulfone CTA is usually soluble in hexane and will be removed, leaving the pure polymer.
Applications in Drug Development
For the audience of drug development professionals, the utility of ASMP lies in Bio-orthogonal Functionalization and Degradability .
Bioconjugation Strategy
The polymer resulting from ASMP possesses two distinct ends:
- -End: Derived from the sulfonyl radical re-initiator (e.g., an ethyl sulfone group, or a functionalized sulfone if a custom CTA was synthesized).
-
-End: An exo-methylene double bond (
).
Protocol for Drug Conjugation:
The
-
Reaction: Polymer-
+ HS-Drug Polymer-Drug. -
Advantage:[2] This creates a stable thioether linkage without using toxic copper catalysts (unlike azide-alkyne click).
Degradable Vinyl Polymers (The Frontier)
Standard vinyl polymers (PMMA, Polystyrene) are non-degradable, posing accumulation risks in vivo.
-
Innovation: Using Macrocyclic Allylic Sulfones as comonomers.[5]
-
Mechanism: The propagating radical adds to the macrocycle, causing ring-opening via fragmentation. This inserts the sulfone and an ester/amide linkage into the backbone.
-
Result: A vinyl polymer backbone that contains periodic ester/sulfone linkages susceptible to hydrolysis or enzymatic cleavage, enabling renal clearance of high MW vectors.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad PDI (> 2.0) | Low | Use an activated CTA (e.g., |
| Low Yield / Retardation | Stable Sulfonyl Radical | Increase reaction temperature (60°C |
| Missing End-Groups | Bimolecular Termination | Increase [CTA]/[Initiator] ratio. Ensure initiator half-life matches reaction time. |
| Odor | Impurities | Allyl sulfones are generally odorless.[2] Check for sulfur dioxide evolution (rare, but possible at very high temps). |
References
-
Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition-Fragmentation Chain Transfer: The RAFT Process.[6] Macromolecules.[2][3][6][7][8] Link (Foundational context for AFCT mechanisms).
-
Rizzardo, E., et al. (2012). Radical polymerization with reversible addition-fragmentation chain transfer (RAFT): A tool for the design of new polymer architectures. Chemical Society Reviews. Link (Detailed kinetics of addition-fragmentation).
-
Gorsche, C., et al. (2014).[4] β-Allyl Sulfones as Addition–Fragmentation Chain Transfer Reagents: A Tool for Adjusting Thermal and Mechanical Properties of Dimethacrylate Networks.[1][2][3][4] Macromolecules.[2][3][6][7][8] Link (Specifics on allyl sulfone kinetics and network regulation).
-
Brown, H. A., et al. (2018). Radical Ring-Opening Polymerization of Macrocyclic Allylic Sulfides/Sulfones.[6] Journal of the American Chemical Society.[3][9] Link (Key reference for degradable backbone applications).
-
Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization.[5][6] Elsevier. (Authoritative text on
values and AFCT theory).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the benefits of β-allyl sulfones for more homogeneous dimethacrylate photopolymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. kinampark.com [kinampark.com]
- 9. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Tin-Free Radical Allylation Using Allyl 4-tert-butylphenyl Sulfone
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocol for conducting radical allylation reactions utilizing allyl 4-tert-butylphenyl sulfone. This versatile reagent serves as a highly effective allyl source in modern, tin-free carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of this transformation, focusing on visible-light photoredox catalysis as a mild and efficient method for radical generation. The protocols outlined herein are designed for researchers in organic synthesis and drug development, offering step-by-step guidance, explanations for experimental choices, and troubleshooting advice to ensure successful implementation.
Introduction: The Strategic Advantage of Allyl Sulfones in Radical Chemistry
The construction of C(sp³)–C(sp³) bonds is a cornerstone of modern organic synthesis. Among the myriad of methods available, radical allylation offers a powerful tool for forging these linkages under mild conditions with high functional group tolerance. Historically, these reactions were dominated by the use of organotin reagents, which, despite their efficiency, pose significant toxicity and purification challenges.[1] The "flight from the tyranny of tin" has spurred the development of cleaner, more sustainable alternatives.[2]
Allylic sulfones have emerged as exceptional reagents in this context.[3] They function as superb radical acceptors, undergoing a characteristic addition-elimination sequence. The key to their utility lies in the sulfonyl group's ability to act as an excellent radical leaving group, which subsequently fragments, irreversibly extruding sulfur dioxide (SO₂).[4] This process drives the reaction forward and ensures the radical chain's efficient propagation.
Among various allylic sulfones, allyl 4-tert-butylphenyl sulfone offers distinct practical advantages. The tert-butyl group enhances the crystallinity and stability of the reagent, making it a non-volatile, easy-to-handle solid, which simplifies storage and weighing compared to liquid or less stable analogues. This guide focuses on its application in a visible-light-mediated protocol, representing the state-of-the-art in mild and selective radical generation.[5]
The Reaction Mechanism: A Photoredox-Catalyzed Pathway
The power of this methodology lies in its ability to generate alkyl radicals from common functional groups under exceptionally mild conditions using visible light. A prime example is the deaminative allylation of primary amines, which are first converted to redox-active Katritzky salts.[5] The general mechanism proceeds through a radical chain pathway initiated and sustained by a photocatalyst.
Catalytic Cycle Breakdown:
-
Photoexcitation: A photocatalyst (PC), such as Eosin Y, absorbs visible light, promoting it to an excited state (PC*).[6]
-
Single Electron Transfer (SET) & Radical Generation: The excited photocatalyst (PC*) is a potent reductant. It donates a single electron to the Katritzky salt, which then fragments to generate a primary alkyl radical (R•) and releases pyridine and nitrogen gas.
-
Radical Addition: The nucleophilic alkyl radical (R•) adds rapidly to the double bond of the allyl 4-tert-butylphenyl sulfone. This forms a key radical adduct intermediate.
-
β-Fragmentation: This intermediate undergoes rapid β-fragmentation, eliminating a 4-tert-butylphenylsulfonyl radical (ArSO₂•). This step is the core of the sulfone's function as a relay agent.
-
SO₂ Extrusion & Chain Propagation: The sulfonyl radical is unstable and quickly extrudes sulfur dioxide (SO₂), generating a 4-tert-butylphenyl radical (Ar•). This aryl radical can then be reduced by the oxidized photocatalyst (PC•⁺) to regenerate the ground-state photocatalyst and the corresponding aryl anion, completing the catalytic cycle. Alternatively, in some systems, the aryl radical could abstract a hydrogen atom or participate in other side reactions, but the primary pathway regenerates the catalyst.
This process efficiently converts a primary amine into a valuable allylated product, driven by the energy of visible light.
Caption: Photocatalytic cycle for radical allylation.
Experimental Application & Protocols
This section provides a detailed, field-proven protocol for the radical allylation of a primary amine, via its Katritzky salt, using allyl 4-tert-butylphenyl sulfone.
3.1. Synthesis of Allyl 4-tert-butylphenyl Sulfone
While commercially available, the reagent can be readily synthesized in the lab. Protocol:
-
Dissolution: To a round-bottom flask, add sodium 4-tert-butylbenzenesulfinate (1.0 eq) and dissolve it in a suitable solvent like DMF or DMSO (approx. 0.5 M).
-
Addition: Add allyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield allyl 4-tert-butylphenyl sulfone as a white crystalline solid.
3.2. Protocol: Visible-Light-Mediated Deaminative Allylation
This protocol is adapted from the work of Zhang and Liu, demonstrating a powerful C(sp³)–C(sp³) bond formation from abundant primary amines.[5]
Materials & Reagents:
-
Alkylamine-derived Katritzky salt (1.0 eq, 0.2 mmol)
-
Allyl 4-tert-butylphenyl sulfone (1.5 eq, 0.3 mmol)
-
Eosin Y (photocatalyst, 2 mol%)
-
2,6-Lutidine (base, 2.0 eq)
-
Anhydrous, degassed DMSO (solvent, 2.0 mL)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (460-470 nm)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the Katritzky salt (0.2 mmol, 1.0 eq), allyl 4-tert-butylphenyl sulfone (71.5 mg, 0.3 mmol, 1.5 eq), Eosin Y (2.6 mg, 0.004 mmol, 2 mol%), and 2,6-lutidine (46 µL, 0.4 mmol, 2.0 eq).
-
Causality: The Katritzky salt is the radical precursor. The allyl sulfone is the allyl source. Eosin Y is the photocatalyst that absorbs visible light to initiate the reaction. 2,6-Lutidine is a non-nucleophilic base used to neutralize any acidic byproducts that could interfere with the reaction.
-
-
Solvent Addition: Add 2.0 mL of anhydrous, degassed DMSO via syringe.
-
Causality: DMSO is a polar aprotic solvent that effectively dissolves the reagents, particularly the ionic Katritzky salt. Using a degassed solvent is crucial to remove dissolved oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates, inhibiting the desired reaction.
-
-
Degassing: Seal the tube and thoroughly degas the reaction mixture by sparging with an inert gas (N₂ or Ar) for 15 minutes.
-
Causality: This step further ensures an oxygen-free atmosphere, which is critical for the efficiency of radical chain reactions.
-
-
Irradiation: Place the sealed tube approximately 2-5 cm away from a blue LED lamp and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.
-
Causality: The specific wavelength of blue light (≈465 nm) corresponds to the absorption maximum of Eosin Y, ensuring efficient photoexcitation. Stirring ensures a homogeneous reaction mixture and uniform irradiation.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with 20 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure allylated product.
Substrate Scope and Data
The protocol is robust and tolerates a wide range of functional groups. It is particularly effective for generating primary and secondary alkyl radicals. The table below summarizes representative results adapted from the literature.[5]
| Entry | Radical Precursor (from Amine) | Product | Yield (%) |
| 1 | Cyclohexylmethyl | Allylcyclohexylmethane | 85 |
| 2 | 4-Phenylbutyl | 1-Phenyl-6-heptene | 78 |
| 3 | Boc-protected aminomethyl | Boc-protected 3-butene-1-amine | 72 |
| 4 | Ester-containing alkyl | Methyl 5-allyl-pentanoate | 81 |
| 5 | Benzyl | 3-Phenyl-1-propene | 65 |
Key Insights:
-
The reaction is highly compatible with esters, carbamates (Boc), and ethers.
-
Both cyclic and acyclic alkyl radicals are well-tolerated.
-
Yields are generally good to excellent, highlighting the efficiency of the method.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient degassing (oxygen inhibition).2. Inactive photocatalyst.3. Insufficient light intensity. | 1. Ensure thorough degassing with N₂/Ar for at least 15 min.2. Use a fresh batch of photocatalyst.3. Move the reaction vessel closer to the light source. |
| Formation of Side Products | 1. Radical dimerization.2. Hydrogen atom abstraction by the alkyl radical. | 1. Use a more dilute concentration.2. Ensure the allyl sulfone is in excess to trap the radical efficiently. |
| Difficulty in Purification | Residual DMSO or 2,6-lutidine in the product. | During work-up, perform multiple aqueous washes to thoroughly remove the high-boiling point solvent and base before concentration. |
Conclusion
Allyl 4-tert-butylphenyl sulfone is a highly effective and practical reagent for modern radical allylation reactions. When combined with visible-light photoredox catalysis, it enables the mild and efficient formation of C(sp³)–C(sp³) bonds from readily available precursors like primary amines. This tin-free protocol offers excellent functional group tolerance, operational simplicity, and high yields, making it a valuable tool for synthetic chemists in academic and industrial research.
References
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - Preprints.org - [Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination - National Center for Biotechnology Information (PMC) - [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI - [Link]
-
Julia‐Kocienski Olefination: A Tutorial Review - ResearchGate - [Link]
-
Carbon Bond-Forming Reactions Based on α-Scission of Alkylsulfonyl Radicals - Oxford Academic - [Link]
-
Photoredox-catalyzed radical fluorosulfonylation of allyl sulfones - Royal Society of Chemistry - [Link]
-
Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed - [Link]
-
Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - ACS Publications - [Link]
-
Visible-light-mediated allylation of alkyl radicals with allylic sulfones via a deaminative strategy - Royal Society of Chemistry - [Link]
-
Heterogeneous Photocatalytic Radical Synthesis of Aryl Allyl Sulfones - Organic Chemistry Portal - [Link]
-
Amidyl Radical Directed Remote Allylation of Unactivated sp3 C-H Bonds by Organic Photoredox Catalysis - PubMed - [Link]
-
Radical Allylation with α-Branched Allyl Sulfones - ResearchGate - [Link]
-
Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - National Center for Biotechnology Information (PMC) - [Link]
-
metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Royal Society of Chemistry - [Link]
-
Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - MDPI - [Link]
-
Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - ACS Publications - [Link]
-
Photoinduced Pd-Catalyzed Direct Sulfonylation of Allylic C–H Bonds - National Center for Biotechnology Information (PMC) - [Link]
-
Allyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal - [Link]
-
Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions - MDPI - [Link]
-
Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme - [Link]
Sources
- 1. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Visible-light-mediated allylation of alkyl radicals with allylic sulfones via a deaminative strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Amidyl Radical Directed Remote Allylation of Unactivated sp3 C-H Bonds by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Using allyl 4-tert-butylphenyl sulfone as AFCT agent in polymerization
Application Note: High-Precision Molecular Weight Control using Allyl 4-tert-Butylphenyl Sulfone (AFCT Agent)
Executive Summary
This guide details the application of Allyl 4-tert-butylphenyl sulfone as an Addition-Fragmentation Chain Transfer (AFCT) agent. Unlike traditional thiols (which suffer from odor and oxidative instability) or catalytic chain transfer agents (which introduce heavy metals), allyl sulfones provide a robust, metal-free mechanism to regulate molecular weight (MW) and introduce terminal unsaturation.
The specific derivative, 4-tert-butylphenyl , is selected over the generic phenyl analog for its enhanced lipophilicity, ensuring superior solubility in bulk hydrophobic monomers (e.g., styrene, butyl methacrylate) and reducing volatility during high-temperature curing.
Scientific Background & Mechanism
The AFCT Mechanism
Allyl sulfones function via a radical addition-fragmentation mechanism.[1][2] Unlike Reversible Addition-Fragmentation Chain Transfer (RAFT), which relies on equilibrium to narrow polydispersity, allyl sulfones act as irreversible chain transfer agents.
-
Addition: The propagating polymer radical (
) attacks the double bond of the allyl sulfone. -
Fragmentation: The resulting intermediate radical undergoes
-scission.[3] The weak bond breaks, expelling a sulfonyl radical ( ) and terminating the polymer chain with a terminal double bond ( ). -
Re-initiation: The expelled sulfonyl radical is highly reactive and re-initiates a new polymer chain (
).
Mechanistic Pathway (Visualization)
Figure 1: The irreversible Addition-Fragmentation Chain Transfer pathway. The agent sacrifices itself to terminate one chain and start another, effectively reducing MW.
Material Profile & Preparation
Compound: Allyl 4-tert-butylphenyl sulfone CAS: (Generic structure reference: Allyl phenyl sulfone derivatives) Function: Chain Transfer Agent (CTA)[3]
| Property | Specification | Significance |
| Molecular Structure | The t-butyl group increases solubility in non-polar monomers. | |
| Physical State | White to off-white crystalline solid | Easy to handle compared to liquid thiols. |
| Solubility | Soluble in Toluene, MMA, Styrene, DCM | Compatible with bulk and solution polymerization. |
| Purity Requirement | >98% (by HPLC/NMR) | Impurities (sulfinates) can retard polymerization. |
Protocol A: Synthesis of Allyl 4-tert-butylphenyl sulfone
Note: If commercial stock is unavailable, synthesize via nucleophilic substitution.
Reagents:
-
Sodium 4-tert-butylbenzenesulfinate (1.0 eq)
-
Allyl Bromide (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq - Phase Transfer Catalyst)
-
Water/Dichloromethane (1:1 v/v)
Steps:
-
Dissolution: Dissolve sodium 4-tert-butylbenzenesulfinate in water. Dissolve allyl bromide and TBAB in dichloromethane (DCM).
-
Reaction: Combine phases and stir vigorously at room temperature for 12–16 hours.
-
Extraction: Separate the organic layer. Wash with water (2x) and brine (1x).
-
Drying: Dry over anhydrous
, filter, and rotovap to dryness. -
Purification: Recrystallize from Ethanol/Hexane to remove traces of unreacted allyl bromide.
-
Validation: Confirm structure via
-NMR (Look for allyl signals at 5.1–6.0 ppm).
Experimental Protocol: Polymerization of MMA
This protocol describes the bulk polymerization of Methyl Methacrylate (MMA) to determine the Chain Transfer Constant (
Experimental Setup
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitors.
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized.
-
AFCT Agent: Allyl 4-tert-butylphenyl sulfone.
-
Solvent: Toluene (optional, for solution polymerization) or Bulk.
-
Temperature: 60°C.
Procedure
-
Stock Solutions:
-
Prepare a stock solution of AIBN in MMA (
M). -
Prepare 5 vials with varying concentrations of the AFCT agent (
). -
Target Ratios (
): 0, 0.05, 0.10, 0.15, 0.20.
-
-
Degassing (Critical):
-
Oxygen inhibits radical polymerization and quenches sulfonyl radicals.
-
Perform 3 cycles of Freeze-Pump-Thaw for each vial.
-
Seal ampoules under vacuum or argon atmosphere.
-
-
Polymerization:
-
Submerge vials in a thermostated oil bath at 60°C.
-
Stop Condition: Quench reaction at low conversion (<10%) .
-
Reasoning: The Mayo equation is only valid at low conversion where
is constant. High conversion leads to "compositional drift."
-
-
Work-up:
-
Precipitate polymer into excess cold methanol.
-
Filter and dry under vacuum at 40°C for 24 hours.
-
-
Analysis:
-
Determine Number Average Molecular Weight (
) via Gel Permeation Chromatography (GPC) using PMMA standards.
-
Data Analysis: The Mayo Method
To validate the efficiency of the AFCT agent, you must calculate the Chain Transfer Constant (
The Mayo Equation:
- : Degree of polymerization with agent.
- : Degree of polymerization without agent.
- : Concentration of AFCT Agent.
- : Concentration of Monomer.
Workflow for Determination
Figure 2: Workflow for extracting the Chain Transfer Constant from experimental GPC data.
Interpretation:
- (Methacrylates): Highly effective. Good for macromonomer synthesis.
- (Styrenics): Less effective; requires higher loading.
-
Note: Allyl sulfones typically show
values around 0.5 for MMA at 60°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Retardation (Slow Rate) | Slow fragmentation of the intermediate radical. | Increase temperature (70-80°C) to accelerate |
| Broad PDI (> 2.0) | This is inherent to AFCT (unlike RAFT). | If PDI < 1.5 is required, switch to RAFT. AFCT is for MW reduction, not PDI control. |
| Low Solubility | Monomer is too non-polar. | Ensure the 4-tert-butyl derivative is used. The t-butyl group is critical for solubility in styrene/bulk. |
| Missing End-Groups | Copolymerization instead of transfer. | Check NMR. If the allyl group polymerizes (rare for sulfones but possible), you will see internal signals. Ensure |
References
-
Rizzardo, E., et al. (1988). Chain Transfer by Allyl Unsaturated Compounds. Journal of Macromolecular Science.
-
Meijs, G. F., Rizzardo, E., & Thang, S. H. (1988). Free-radical polymerization with allylic compounds: The synthesis of macromonomers. Macromolecules, 21(10), 3122-3124.
- Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization (2nd Ed.). Elsevier.
-
Gorsche, C., et al. (2014).[4] β-Allyl Sulfones as Addition–Fragmentation Chain Transfer Reagents: A Tool for Adjusting Thermal and Mechanical Properties of Dimethacrylate Networks. Macromolecules, 47(21), 7327–7336.[2]
-
Lewandowski, K., et al. (2002). Synthesis and characterization of novel allyl sulfone chain transfer agents. Journal of Polymer Science Part A.
Sources
Harnessing the Allyl 4-tert-butylphenyl Sulfone Moiety: Reaction Conditions for Addition-Fragmentation Chemistry
An Application Guide for Researchers
Abstract
Allyl sulfones are exceptionally versatile functional groups in modern organic synthesis, serving as linchpins in complex molecule construction through addition-fragmentation chain reactions. This application note provides a detailed exploration of the reaction conditions governing the addition-fragmentation pathway of allyl 4-tert-butylphenyl sulfone. We delve into the mechanistic underpinnings of this transformation, focusing primarily on radical-mediated pathways initiated by thermal and photochemical methods. This guide offers researchers, scientists, and drug development professionals a comprehensive resource, including detailed protocols, a comparative analysis of reaction parameters, and troubleshooting insights to effectively leverage this powerful synthetic tool.
Introduction: The Synthetic Utility of Allyl Sulfones
Allyl sulfones are recognized as valuable intermediates in organic chemistry.[1] The sulfonyl group acts as an excellent activating group and a versatile leaving group, enabling a wide array of chemical transformations. The addition-fragmentation reaction, in particular, represents a powerful strategy for the formation of carbon-carbon bonds and the synthesis of functionalized alkenes.[2] In this process, a radical adds to the double bond of the allyl sulfone, creating a β-sulfonyl radical intermediate. This intermediate readily undergoes fragmentation, eliminating a sulfonyl radical and generating a new alkene product.[2][3] This sequence allows for the introduction of complex fragments onto an allylic scaffold under mild conditions, making it highly attractive for the synthesis of natural products, pharmaceuticals, and advanced materials.
The 4-tert-butylphenyl sulfone moiety is often employed due to its crystallinity and stability, which facilitates the handling and purification of intermediates. Understanding the nuanced reaction conditions is paramount to controlling the efficiency, selectivity, and substrate scope of this transformation.
The Core Mechanism: A Radical-Mediated Cascade
The quintessential reaction of β-sulfonyl radicals is the fragmentation to generate an alkene and a sulfonyl radical.[2] This process forms the basis of the addition-fragmentation pathway. The general mechanism can be broken down into three key stages: Initiation, Propagation, and Termination.
Figure 1: General mechanism for the radical addition-fragmentation of an allyl sulfone.
-
Initiation: A radical species (R•) is generated from a precursor, typically through thermal decomposition of an initiator like AIBN or via a photocatalytic cycle.[3]
-
Propagation:
-
Addition: The generated radical (R•) adds to the terminal carbon of the allyl sulfone double bond. This step is rapid and forms a key β-sulfonyl alkyl radical intermediate.
-
Fragmentation: The intermediate undergoes a rapid β-elimination of the stable 4-tert-butylphenylsulfonyl radical (ArSO₂•). This fragmentation is the driving force of the reaction and results in the formation of the desired functionalized alkene product.[2]
-
Chain Transfer: The newly formed sulfonyl radical can then abstract an atom (e.g., a hydrogen or halogen) from a suitable donor or participate in a redox cycle to regenerate the initial radical (R•), thus propagating the chain reaction.
-
Optimizing Reaction Conditions: A Comparative Overview
The success of the allyl sulfone addition-fragmentation reaction is highly dependent on the method of radical generation and the specific reaction parameters employed. Photocatalysis has emerged as a particularly mild and efficient method.[4]
| Parameter | Photocatalytic Method | Thermal Initiation Method | Metal-Catalyzed Method (Cross-Coupling) |
| Initiator/Catalyst | Iridium or Ruthenium complexes, Organic Dyes (e.g., Eosin Y), 9-Mesityl-10-methyl acridinium perchlorate[4][5] | AIBN, Dibenzoyl Peroxide | Pd(0) complexes, Ni or Fe salts[3] |
| Energy Source | Visible Light (e.g., Blue LED)[6] | Heat (60-110 °C) | Heat (often >100 °C)[3] |
| Typical Solvents | Ethyl Acetate, Dichloroethane (DCE), Acetonitrile, DMF[4][5][7] | Toluene, Dioxane, DCE | DMF, Toluene[3] |
| Temperature | Room Temperature[5] | Elevated (depends on initiator half-life) | Elevated (e.g., 120 °C)[3] |
| Additives | Often none required; sometimes a mild base or sacrificial reductant. | None | Ligands (e.g., P(tBu)₂Me), Base (e.g., Cs₂CO₃)[3] |
| Key Advantages | Mild conditions, high functional group tolerance, temporal control. | Simple setup, inexpensive initiators. | Can access different reaction pathways (e.g., sulfinate formation).[3] |
| Considerations | Requires a light source; catalyst can be expensive. | Higher temperatures may not be suitable for sensitive substrates. | Harsher conditions, potential for side reactions, metal contamination. |
Detailed Experimental Protocol: Photocatalytic Allylation
This protocol describes a general procedure for the visible-light-induced addition of a tertiary alkyl radical (generated from an alkyl bromide) to allyl 4-tert-butylphenyl sulfone.
Materials and Equipment
-
Reagents:
-
Allyl 4-tert-butylphenyl sulfone
-
Alkyl bromide (e.g., 1-bromoadamantane)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1 mol%)[4]
-
Anhydrous solvent (e.g., Ethyl Acetate)
-
Inert gas (Argon or Nitrogen)
-
-
Equipment:
-
10 mL round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Visible light source (e.g., 40 W Blue LED lamp, λ ≈ 427 nm)[4]
-
Cooling fan
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the photocatalytic addition-fragmentation reaction.
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add allyl 4-tert-butylphenyl sulfone (0.2 mmol, 1.0 equiv), the alkyl bromide (0.3 mmol, 1.5 equiv), and the iridium photocatalyst (0.002 mmol, 1 mol%).[4]
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 2 mL of anhydrous ethyl acetate to the mixture via a syringe.[4]
-
Initiation of Reaction: Place the flask approximately 6 cm from a 40 W blue LED lamp and begin vigorous stirring. Use a small fan to maintain the reaction at ambient temperature.[4]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, turn off the light and stop stirring. Remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of petroleum ether/ethyl acetate as the eluent, to isolate the pure product.[4]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality and Troubleshooting
-
Incomplete Reaction: If the reaction stalls, ensure the solvent is completely anhydrous and the system is free of oxygen, as both can quench the excited state of the photocatalyst. The light source intensity may also be a factor; ensure it is positioned correctly and functioning properly.
-
Low Yield: The choice of radical precursor is crucial. Unactivated alkyl bromides may require a more potent photocatalyst or different conditions. The stoichiometry of the reactants can also be optimized.
-
Side Reactions: In some cases, direct reduction of the alkyl bromide can compete with the desired addition reaction. Adjusting the solvent or catalyst may mitigate this. For thermally initiated reactions, polymerization of the allyl sulfone or product can occur at high temperatures.[8]
Conclusion
The addition-fragmentation of allyl 4-tert-butylphenyl sulfone is a robust and highly adaptable method for C-C bond formation. By carefully selecting the reaction conditions—particularly leveraging modern photocatalytic methods—researchers can access a wide range of functionalized alkenes with excellent yields and functional group tolerance. The protocols and data presented herein serve as a foundational guide for scientists aiming to incorporate this powerful transformation into their synthetic strategies, enabling the efficient construction of complex molecular architectures for drug discovery and materials science.
References
-
Quintavalla, A., et al. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Chemical Biology. [Link]
-
Nambo, M., et al. (2021). Synthesis of Quaternary Centres by Single Electron Reduction and Alkylation of Alkylsulfones. ResearchGate. [Link]
-
Fincias, N., et al. (2025). Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical, Straightforward, and Scalable Synthesis. JACS Au. [Link]
-
Chen, H., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society. [Link]
-
Gorsche, C., et al. (2014). β-Allyl Sulfones as Addition–Fragmentation Chain Transfer Reagents: A Tool for Adjusting Thermal and Mechanical Properties of Dimethacrylate Networks. Semantic Scholar. [Link]
-
Wu, J., et al. (2019). A proposed radical strategy for the synthesis of allylic sulfones. ResearchGate. [Link]
-
Padmapriya, A., & Curran, D. P. (2014). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PMC. [Link]
-
Lanza, M., et al. (2018). Fragmentation of Allylmethylsulfide by Chemical Ionization: Dependence on Humidity and Inhibiting Role of Water. PMC. [Link]
-
Fincias, N., et al. (2025). Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical, Straightforward, and Scalable Synthesis of Diversely Functionalized Allyl Boranes. JACS Au. [Link]
-
Zard, S. Z., et al. (2006). Radical Allylation with α-Branched Allyl Sulfones. ResearchGate. [Link]
-
Li, R.-X., et al. (2024). Visible-Light Induced Radical Addition-Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides. Organic Chemistry Portal. [Link]
-
Gorsche, C., et al. (2014). β-Allyl Sulfones as Addition–Fragmentation Chain Transfer Reagents: A Tool for Adjusting Thermal and Mechanical Properties of Dimethacrylate Networks. Macromolecules. [Link]
-
Guo, K., et al. (2024). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. MDPI. [Link]
-
Reddy, R. J., et al. (2021). Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. Thieme. [Link]
-
Vona, D., et al. (2024). Covalent functionalization by using blue light activated radicals: on the reaction mechanisms of arylazo sulfone binding on graphene. RSC Publishing. [Link]
Sources
- 1. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 4. Visible-Light Induced Radical Addition-Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Covalent functionalization by using blue light activated radicals: on the reaction mechanisms of arylazo sulfone binding on graphene - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00359D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Photoredox Catalysis with Allyl 4-tert-Butylphenyl Sulfone
Introduction: Leveraging Allyl Sulfones as Versatile Radical Precursors in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under remarkably mild conditions.[1][2] A key aspect of this technology is the generation of radical intermediates, which can participate in a wide array of chemical transformations.[3] Allyl sulfones, such as allyl 4-tert-butylphenyl sulfone, have been identified as effective precursors for the generation of allyl radicals upon single-electron reduction.[1][4] The 4-tert-butylphenyl group provides steric bulk and favorable electronic properties, enhancing the stability and handling of the reagent.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of allyl 4-tert-butylphenyl sulfone in photoredox-mediated reactions. We will delve into the mechanistic underpinnings of this chemistry, provide a detailed experimental protocol for a representative allylation reaction, and discuss the broader applications of this versatile reagent.
Mechanistic Rationale: The Photoredox Catalytic Cycle
The utility of allyl 4-tert-butylphenyl sulfone in photoredox catalysis stems from its ability to undergo a facile reductive cleavage to generate an allyl radical and a sulfinate anion. This process is typically initiated by an excited-state photocatalyst.
The generally accepted mechanism proceeds through the following key steps:
-
Photoexcitation: A photocatalyst (PC), commonly an iridium or ruthenium complex, absorbs visible light, transitioning to a long-lived, high-energy excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a potent reductant and donates a single electron to the allyl 4-tert-butylphenyl sulfone.
-
Radical Generation: Upon accepting an electron, the allyl sulfone undergoes rapid fragmentation, cleaving the carbon-sulfur bond to release an allyl radical and a 4-tert-butylphenylsulfinate anion.
-
Radical-Substrate Reaction: The newly formed allyl radical can then engage with a variety of substrates, such as electron-deficient alkenes, in a Giese-type addition.
-
Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, thus completing the catalytic cycle.
Caption: Proposed photoredox catalytic cycle for the generation of an allyl radical.
Experimental Protocol: Photocatalytic Allylation of an Electron-Deficient Alkene
This protocol details a representative procedure for the photoredox-mediated allylation of an electron-deficient alkene using allyl 4-tert-butylphenyl sulfone.
Materials and Equipment
| Reagent/Equipment | Supplier | Grade |
| Allyl 4-tert-butylphenyl sulfone | Commercially Available | >98% |
| Electron-Deficient Alkene (e.g., N-phenylmaleimide) | Commercially Available | >98% |
| Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate | Commercially Available | Photocatalyst Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | Anhydrous |
| Acetonitrile (MeCN) | Commercially Available | Anhydrous |
| Schlenk flask or reaction vial with magnetic stir bar | Standard Laboratory Equipment | - |
| Blue LED light source (450 nm) with cooling fan | Standard Laboratory Equipment | - |
| Magnetic stirrer | Standard Laboratory Equipment | - |
| Standard glassware for workup and purification | Standard Laboratory Equipment | - |
| Silica gel for column chromatography | Standard Laboratory Equipment | 60 Å, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 10 mL Schlenk flask equipped with a magnetic stir bar, add allyl 4-tert-butylphenyl sulfone (0.2 mmol, 1.0 equiv), N-phenylmaleimide (0.3 mmol, 1.5 equiv), and tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (0.004 mmol, 2 mol%).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
-
Addition of Solvent and Amine:
-
Using a syringe, add anhydrous acetonitrile (2.0 mL) to the flask.
-
Add N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv) as a sacrificial electron donor.
-
-
Photocatalysis:
-
Place the reaction flask approximately 5-10 cm from a blue LED light source (450 nm).
-
Ensure the reaction mixture is vigorously stirred to ensure homogenous irradiation.
-
Use a fan to maintain the reaction temperature at approximately room temperature (20-25 °C).
-
Irradiate the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Upon completion, remove the light source and quench the reaction by opening the flask to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure allylated product.
-
Caption: A streamlined workflow for the photocatalytic allylation reaction.
Applications in Drug Discovery and Organic Synthesis
The ability to generate allyl radicals under mild conditions makes allyl 4-tert-butylphenyl sulfone a valuable reagent in various synthetic applications, particularly in the context of drug discovery and development.
-
Late-Stage Functionalization: The mild reaction conditions are amenable to the late-stage functionalization of complex molecules, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
Access to Complex Scaffolds: Allyl groups are versatile synthetic handles that can be further elaborated into a variety of functional groups. The introduction of an allyl moiety can serve as a key step in the synthesis of natural products and other complex molecular architectures.
-
Formation of Quaternary Centers: The addition of allyl radicals to sterically hindered positions can facilitate the construction of challenging all-carbon quaternary centers.
Safety and Handling
-
Allyl 4-tert-butylphenyl sulfone: This compound should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Photocatalysts: Many iridium and ruthenium photocatalysts are expensive and potentially toxic. Handle with care and avoid generating dust.
-
Solvents and Reagents: Anhydrous solvents are flammable. Amines such as DIPEA are corrosive and have a strong odor. Handle all chemicals in a fume hood and take appropriate safety precautions.
References
-
Patel, S., et al. (2023). Redox-active alkylsulfones as precursors for alkyl radicals under photoredox catalysis. ResearchGate. Available at: [Link][4]
-
Chen, Y., et al. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(15), 5746-5748. Available at: [Link][5][6]
-
Chatterjee, I., et al. (2023). Redox-active alkylsulfones as precursors for alkyl radicals under photoredox catalysis. Chemical Communications. Available at: [Link][1]
-
Barata-Vallejo, S., & Postigo, A. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews. Available at: [Link][3]
-
Liu, F., et al. (2021). Visible-light-mediated allylation of alkyl radicals with allylic sulfones via a deaminative strategy. Organic Chemistry Frontiers. Available at: [Link][7]
-
Ritter, T., et al. (2019). Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry. Available at: [Link][2]
Sources
- 1. Redox-active alkylsulfones as precursors for alkyl radicals under photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. researchgate.net [researchgate.net]
- 5. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible-light-mediated allylation of alkyl radicals with allylic sulfones via a deaminative strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Solvent Engineering for Allyl 4-tert-butylphenyl Sulfone Functionalization
Abstract
This guide provides a technical framework for optimizing the reactivity of Allyl 4-tert-butylphenyl sulfone through strategic solvent selection. While often treated as a generic "inert carrier," the solvent in sulfone carbanion chemistry dictates the aggregation state of the metallated intermediate, directly influencing regioselectivity (
Introduction: The Substrate & The Challenge
Allyl 4-tert-butylphenyl sulfone is a robust, crystalline building block used primarily as a masked alkene or a nucleophilic allyl equivalent. The 4-tert-butyl group is not merely a lipophilic handle; it significantly alters the solubility profile compared to the parent phenyl sulfone, allowing the use of non-polar solvents that would otherwise precipitate the lithiated intermediate.
The Core Reactivity
The sulfone group acidifies the
-
-Lithio species: Thermodynamically preferred, leads to
-alkylation/coupling. - -Lithio species: Kinetically accessible, leads to vinyl sulfones (often undesired).
The Solvent's Role: The solvent determines the position of the Lithium cation relative to the sulfone anion (Contact Ion Pair vs. Solvent Separated Ion Pair), which controls the "hardness" of the nucleophile and its regioselectivity.
Solvent Selection Matrix
The following table synthesizes physicochemical properties with experimental outcomes for A-tBu-PS reactions.
| Solvent Class | Solvent | Donor No. (DN) | Aggregation State | Primary Application | Risk Profile | |
| Ethereal | THF | 7.5 | 20.0 | Solvent-Separated Ion Pair (SSIP) | Standard. General alkylation & carbonyl addition. | Peroxide formation; Hygroscopic. |
| Ethereal | 2-MeTHF | 6.2 | ~18 | SSIP / Aggregate Mix | Green Alternative. Higher boiling point, easier workup. | Slower kinetics than THF at -78°C. |
| Non-Polar | Toluene | 2.4 | 0.1 | Contact Ion Pair (CIP) / Aggregate | Stereocontrol. Promotes chelation-controlled addition. | Requires additives (TMEDA/HMPA) for deprotonation. |
| Polar Aprotic | DMF | 36.7 | 26.6 | Free Ions | Incompatible with strong bases ( |
Mechanistic Insight: The Solvation Pathway
The diagram below illustrates the critical impact of solvent coordination on the lithiated sulfone intermediate. In THF, the lithium is sequestered, exposing the carbanion. In Toluene, the lithium stays tight to the sulfone oxygens, creating a bulky, chelated species that reacts differently.
Figure 1: Solvation dynamics of the lithiated sulfone species. THF promotes separated ions (blue) favoring standard reactivity, while Toluene maintains tight pairs (red), altering steric approach.
Detailed Experimental Protocols
Protocol A: High-Fidelity -Alkylation (The THF Standard)
Best for: Primary alkyl halides, benzyl bromides, and general synthesis.
Reagents:
-
Allyl 4-tert-butylphenyl sulfone (1.0 equiv)
-
THF (Anhydrous, inhibitor-free)
- -BuLi (1.1 equiv, 2.5M in hexanes)
-
Electrophile (1.2 equiv)
Workflow:
-
Dissolution: Charge a flame-dried Schlenk flask with sulfone (1.0 mmol) and THF (10 mL, 0.1M). The 4-tert-butyl group ensures rapid dissolution compared to phenyl sulfone.
-
Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone). Critical: Do not run at 0°C; sulfone anions can degrade or undergo self-condensation at higher temperatures.
-
Deprotonation: Add
-BuLi dropwise over 5 minutes.-
Observation: The solution will turn a characteristic bright yellow/orange.
-
Aging: Stir for 30 minutes at -78°C to ensure complete metallation.
-
-
Electrophile Addition: Add the alkyl halide (neat or in minimal THF) dropwise.
-
Note: If using a sluggish electrophile, add HMPA (Warning: Carcinogen) or DMPU (Safe alternative) (1-2 equiv) after the deprotonation but before the electrophile to break up ion pairs.
-
-
Quench: Monitor by TLC. Once complete, quench with sat.
at -78°C, then warm to room temperature.
Protocol B: The "Toluene Switch" (For Chelation Control)
Best for: Reactions requiring specific diastereoselectivity or when using substrates sensitive to ether cleavage.
Rationale: In Toluene, the lithium cation is "starved" of electron density. If the electrophile has a coordinating group (e.g., an epoxide or an aldehyde with nearby oxygens), the lithium will coordinate to both the sulfone and the electrophile, directing the attack.
Modifications to Protocol A:
-
Solvent: Substitute THF with Toluene .
-
Solubility Check: The 4-tert-butylphenyl sulfone is soluble in Toluene, but the lithiated species may precipitate as a white suspension.
-
Additive: If the anion precipitates and reactivity drops, add TMEDA (1.1 equiv) immediately before
-BuLi. This creates a soluble monomeric species without the full polarity of THF. -
Temperature: Toluene allows cooling to -95°C (Liquid
/Toluene slush) for maximum kinetic control.
Troubleshooting & Optimization
| Symptom | Diagnosis | Solvent-Based Solution |
| Low Conversion | Anion aggregation preventing reaction. | Switch from Toluene to THF or add DMPU (10% v/v). |
| Reaction under thermodynamic control or steric hindrance at | Use THF at -78°C strictly. Avoid warming before quench. | |
| Precipitation of Anion | Poor solubility of the lithium salt. | The 4-tBu group usually prevents this, but if it occurs, dilute to 0.05M or add 2-MeTHF . |
| Decomposition (Darkening) | Solvent attacking the base or anion. | Ensure THF is peroxide-free. If using DMF for alkylation, generate anion in THF first, then add DMF with the electrophile. |
References
- Fundamental Sulfone Chemistry: Simpkins, N. S. Sulfones in Organic Synthesis; Pergamon: Oxford, 1993.
-
Solvent Effects on Ion Pairs: Reich, H. J. "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chem. Rev.2013 , 113, 7130–7178. Link
- Julia-Lythgoe Olefination: Julia, M.; Paris, J.-M. Tetrahedron Lett.1973, 14, 4833. (Original description of phenyl sulfone coupling).
-
Regioselectivity in Allyl Systems: Evans, D. A.; Andrews, G. C.[1] "Allylic sulfoxides.[1][2][3] Useful intermediates in organic synthesis."[4] Acc.[1][5] Chem. Res.1974 , 7, 147–155. (Mechanistic parallels between allyl sulfoxide/sulfone rearrangements).
-
Green Solvent Alternatives: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Org.[1][2][3][5][6][7] Process Res. Dev.2013 , 17, 1517–1525. Link
Sources
- 1. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 4. Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions [mdpi.com]
- 5. Controllable Activation of β-Alkyl Nitroalkenes: Regioselective Synthesis of Allyl and Vinyl Sulfones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Functionalized Allyl Sulfones
Abstract
Functionalized allyl sulfones are a cornerstone of modern organic synthesis and medicinal chemistry, serving as versatile intermediates and key structural motifs in a wide array of bioactive compounds.[1][2][3] Their utility stems from the unique reactivity conferred by the sulfonyl group, which can act as an electron-withdrawing group, a leaving group, and a precursor to radical intermediates.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scalable and robust methods for the synthesis of functionalized allyl sulfones. We delve into the mechanistic underpinnings of prominent synthetic strategies, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for key transformations. The focus is on methods that are not only efficient and high-yielding but also amenable to scale-up, addressing the practical needs of process chemistry and drug discovery programs.
Strategic Overview: Selecting the Right Synthetic Approach
The optimal route to a target allyl sulfone depends on several factors: the availability of starting materials, desired functional group tolerance, required stereochemical control, and scalability considerations. The following decision-making workflow provides a high-level guide to selecting an appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic strategy.
Palladium-Catalyzed Allylic Sulfonylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is one of the most powerful and versatile methods for constructing carbon-sulfur bonds.[6] It involves the palladium-catalyzed substitution of an allylic leaving group (e.g., carbonate, acetate, halide) with a sulfinate salt, which acts as a soft nucleophile.[7][8]
Mechanism and Rationale
The catalytic cycle, a cornerstone of organopalladium chemistry, dictates the reaction's outcome.
-
Oxidative Addition: A Pd(0) catalyst coordinates to the alkene of the allylic substrate and undergoes oxidative addition, displacing the leaving group to form a cationic η³-π-allylpalladium(II) complex.[6] This step is crucial as it activates an otherwise unreactive allylic position.
-
Nucleophilic Attack: The sulfinate anion attacks the π-allyl complex. The regioselectivity of this attack (at the more or less substituted terminus) is influenced by a combination of steric and electronic factors, largely controlled by the phosphine ligands on the palladium center.[6][7]
-
Reductive Elimination/Decomplexation: The palladium catalyst is regenerated as Pd(0), and the allyl sulfone product is released.
The choice of phosphine ligands is critical for success. Ligands like triphenylphosphine (PPh₃) are common, but specialized ligands, such as the Trost ligand, can be used to induce asymmetry in the product, leading to chiral allyl sulfones with high enantioselectivity.[6]
Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.
Scalable Protocol: Synthesis of an Allyl Sulfone from an Allylic Carbonate
This protocol describes a general, scalable procedure for the palladium-catalyzed reaction between an allylic carbonate and a sodium sulfinate.
Materials:
-
Allylic carbonate (1.0 equiv)
-
Sodium sulfinate (e.g., sodium p-toluenesulfinate) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 equiv, 8 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Pre-formation (Optional but Recommended for Scale-up): To a flame-dried, argon-purged flask, add Pd(OAc)₂ and PPh₃. Add anhydrous THF and stir the mixture at room temperature for 20-30 minutes. The solution should turn from a brownish suspension to a clearer, light-yellow solution, indicating the in-situ formation of the active Pd(0) catalyst.
-
Scientist's Note: Pre-forming the catalyst ensures a consistent and active catalytic species, leading to more reproducible results, which is critical for scalability.
-
-
Reaction Setup: To a separate, larger, flame-dried and argon-purged reactor, add the sodium sulfinate salt and the allylic carbonate.
-
Solvent Addition: Add anhydrous THF to the reactor containing the substrates to achieve a concentration of approximately 0.2-0.5 M with respect to the allylic carbonate.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the main reactor via cannula.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting allylic carbonate is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude product and purify by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the pure allyl sulfone.[9]
Self-Validation:
-
TLC Analysis: The product allyl sulfone should have a different Rf value than the starting materials.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. The characteristic protons adjacent to the sulfone group and the vinyl protons should be clearly identifiable in the NMR spectra.
Dehydrative Sulfination of Allylic Alcohols
A greener and more atom-economical alternative to the classical Tsuji-Trost reaction is the direct use of allylic alcohols.[9] This approach avoids the pre-functionalization of the alcohol to a halide or carbonate and generates water as the only byproduct, making it highly attractive for industrial applications.[9][10]
Rationale and Advantages
This method typically relies on a catalytic system that can activate the allylic alcohol in situ.[9] The key advantage is operational simplicity and improved environmental footprint. By eliminating the need to prepare and isolate reactive allylic halides or carbonates, the process becomes more step-economical.[10] On a large scale, isolating the product can sometimes be achieved by simple filtration, avoiding extensive chromatography.[9]
Scalable Protocol: Direct Dehydrative Coupling
This protocol is adapted from a procedure utilizing a palladium catalyst for the direct coupling of allylic alcohols with sulfinic acids.[9]
Materials:
-
Allylic alcohol (1.0 equiv)
-
Sulfinic acid (e.g., p-toluenesulfinic acid) (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Triethylborane (Et₃B) (1.0 M in THF, 1.5 equiv)
-
Anhydrous Dioxane or THF
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged reactor, add the allylic alcohol, sulfinic acid, Pd(OAc)₂, and PPh₃.
-
Solvent Addition: Add anhydrous dioxane to the reactor to achieve a concentration of approximately 0.5 M.
-
Initiation: Slowly add the triethylborane solution to the stirred mixture at room temperature. An exotherm may be observed.
-
Scientist's Note: Triethylborane acts as a Lewis acid to activate the alcohol for displacement. It is pyrophoric and must be handled with care under an inert atmosphere.
-
-
Reaction Monitoring: Stir the reaction at room temperature or gentle heat (40-50 °C) and monitor by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography or, if the product is crystalline, by recrystallization.[9]
Catalyst-Free Hydrosulfonylation of 1,3-Dienes
For specific substrates, particularly electron-rich aryl-1,3-dienes, a remarkably simple and scalable synthesis of allyl sulfones can be achieved without any metal catalyst or additive.[11][12] This method boasts exceptional atom economy and aligns perfectly with green chemistry principles.[11]
Mechanism and Rationale
This reaction proceeds via a concerted or stepwise mechanism initiated by the acidic proton of the sulfinic acid. The electron-rich diene is protonated, generating a resonance-stabilized allylic carbocation. The sulfinate anion then traps this carbocation, leading to the final allyl sulfone product. The high regioselectivity observed is dictated by the stability of the intermediate carbocation.[11]
Scalable Protocol: Additive-Free Synthesis
This protocol is based on a reported catalyst-free procedure.[11]
Materials:
-
Electron-rich 1,3-diene (e.g., 1-(buta-1,3-dien-1-yl)-4-methoxybenzene) (1.0 equiv)
-
Sulfinic acid (e.g., 4-methylbenzenesulfinic acid) (1.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a suitable flask or reactor open to the ambient atmosphere, dissolve the 1,3-diene in dichloromethane.
-
Reagent Addition: Add the sulfinic acid to the solution in one portion at room temperature (25 °C).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For the model reaction, a duration of 8 hours resulted in a high yield.[11]
-
Scientist's Note: The reaction rate and yield can be sensitive to the electronic nature of the diene. This method is most effective for dienes bearing electron-donating groups.[11] Optimization of solvent and temperature may be required for different substrates.
-
-
Work-up and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[11] For gram-scale synthesis, this method has proven robust.[12]
Data Summary and Method Comparison
| Feature | Tsuji-Trost Reaction | Dehydrative Sulfination | Catalyst-Free Hydrosulfonylation |
| Starting Materials | Allylic Halides, Carbonates, Acetates | Allylic Alcohols | 1,3-Dienes |
| Key Reagent | Sulfinate Salts | Sulfinic Acids | Sulfinic Acids |
| Scalability | Good to Excellent | Excellent | Excellent (Substrate Dependent) |
| Atom Economy | Moderate | High (Byproduct: H₂O)[9] | Very High (100% theoretical)[11] |
| Functional Group Tolerance | Broad | Good | Moderate (Requires e⁻-rich dienes)[11] |
| Stereocontrol | Possible with chiral ligands[6] | Generally lower | Dictated by mechanism |
| Key Advantage | Broadest substrate scope, reliable | Green, step-economical[9] | Catalyst-free, simple, cost-effective[12] |
| Key Limitation | Requires pre-functionalization, metal catalyst | Substrate scope less broad than Tsuji-Trost | Limited to specific diene classes[11] |
Purification and Characterization
Purification:
-
Flash Column Chromatography: This is the most common method for purifying allyl sulfones on a lab scale. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective.[11]
-
Recrystallization: For solid allyl sulfones, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective and scalable purification technique.
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key diagnostic signals include the methylene protons alpha to the sulfone group (typically δ 3.5-4.5 ppm in ¹H NMR) and the vinylic protons.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The strong, characteristic S=O stretching vibrations for the sulfone group appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Future Outlook
The development of scalable syntheses for functionalized allyl sulfones continues to evolve. Emerging areas of interest include electrochemical methods that offer mediator-free, environmentally friendly routes, and photoredox catalysis, which allows for radical-based transformations under mild conditions.[13][14] As the demand for complex and diverse molecular architectures in drug discovery grows, the development of even more efficient, selective, and sustainable methods for preparing these invaluable synthetic building blocks will remain a high priority.
References
-
Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. MDPI. [Link]
-
Tandem Ir-Catalyzed Allylic Substitution Reaction of Allyl Sulfinates and Isomerization. ACS Publications. [Link]
-
Allyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Synthesis of Allylic Sulfones via Generation of Metal Π-Allyl Complexes in Metal-Catalyzed Sulfonylation. PubMed. [Link]
-
TBATB catalyzed one‐pot cross‐coupling for the synthesis of allyl sulfones. ResearchGate. [Link]
-
Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. Thieme Chemistry. [Link]
-
Batch and flow electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates: a robust, regioselective, and scalable approach. RSC Publishing. [Link]
-
Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical, Straightforward, and Scalable Synthesis. ACS Publications. [Link]
-
Aryl sulfones which are often used in Julia‐Kocienski olefinations and... ResearchGate. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
The Julia–Kocienski Olefination. Organic Reactions. [Link]
-
Stereoselective allylic reduction via one-pot palladium-catalyzed allylic sulfonation and sulfinyl retro-ene reactions. RSC Publishing. [Link]
-
Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions. ACS Publications. [Link]
-
Tsuji–Trost reaction. Wikipedia. [Link]
-
Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Examples of pharmaceutical compounds bearing sulfone groups and their use. ResearchGate. [Link]
-
One-Pot, Three-Component Arylalkynyl Sulfone Synthesis. PubMed. [Link]
-
Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides. RSC Publishing. [Link]
-
The cyclic sulfone inhibitors with the evaluation of P1-allyl group. ResearchGate. [Link]
-
Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]
-
One-Pot Synthesis of Aryl Sulfones from Alcohols. Organic Chemistry Portal. [Link]
-
a) Biologically active allylic sulfones; b) Tusji‐Trost reaction; c)... ResearchGate. [Link]
-
Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. MDPI. [Link]
-
Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Chem-Station. [Link]
-
n-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. Académie des sciences. [Link]
-
Allylic Sulfones Research Articles. R Discovery. [Link]
-
Diversity-Oriented Desulfonylative Functionalization of Alkyl Allyl Sulfones. PubMed. [Link]
-
Purification and characterization of the recombinant arylsulfatase cloned from Pseudoalteromonas carrageenovora. PubMed. [Link]
-
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]
Sources
- 1. Synthesis of Allylic Sulfones via Generation of Metal Π-Allyl Complexes in Metal-Catalyzed Sulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diversity-Oriented Desulfonylative Functionalization of Alkyl Allyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. $n$-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex [comptes-rendus.academie-sciences.fr]
- 9. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 10. One-Pot Synthesis of Aryl Sulfones from Alcohols [organic-chemistry.org]
- 11. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids [mdpi.com]
- 13. Batch and flow electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates: a robust, regioselective, and scalable approach ... - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02408C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming retardation effects in AFCT polymerization
Ticket ID: #RET-404 | Topic: Overcoming Rate Retardation Effects Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Kinetic Optimization Unit
Core Directive: The Diagnostic Matrix
User Query: "My polymerization is stalling. The conversion vs. time plot is non-linear, and I'm not reaching target molecular weights. Is this retardation or inhibition?"
Scientist's Response: Before applying a fix, we must distinguish between Inhibition and Retardation . These are kinetically distinct phenomena with different root causes in the Addition-Fragmentation Chain Transfer (AFCT) mechanism.
| Feature | Inhibition | Retardation |
| Kinetic Signature | No polymer formed for a set time (Induction Period, | Polymerization starts immediately (or after short |
| Root Cause | Impurities (O₂, phenols) or inefficient R-group re-initiation. | Stability of the Intermediate Radical. The equilibrium shifts toward the dormant intermediate, or the intermediate terminates. |
| Mechanism | Radical Scavenging. | Slow Fragmentation or Intermediate Radical Termination (IRT) . |
| Action | Purify monomer/solvent; Switch R-group. | Modify Z-group (destabilize intermediate); Increase T; Alter [CTA]/[I] ratio. |
The Mechanistic Root: Why Retardation Occurs
Technical Insight:
In AFCT (commonly implemented as RAFT), control relies on a delicate equilibrium.[3] Retardation occurs when the Intermediate Radical (
Two dominant theories explain this:
-
Slow Fragmentation: The
is too stable (due to the Z-group) and does not fragment back to or fast enough. -
Intermediate Radical Termination (IRT): The
lives long enough to collide with another radical ( or ), causing irreversible termination (cross-termination).
Visualizing the "Sink" (Graphviz Diagram)
Caption: The RAFT equilibrium. Retardation occurs when the red path (Termination) competes with the dashed fragmentation paths, or when k_frag is kinetically inhibited.
Troubleshooting & Optimization Scenarios
Scenario A: The "Dithiobenzoate Stall"
User: "I am polymerizing Styrene or Methyl Methacrylate (MMA) using a Dithiobenzoate (Z = Phenyl). The rate is 50% slower than my FRP control."
Diagnosis: Dithiobenzoates stabilize the C=S bond heavily due to the phenyl group's conjugation. For "More Activated Monomers" (MAMs) like Styrene/MMA, this creates an overly stable intermediate radical.
Solution Protocol:
-
Switch the Z-Group: Move from Dithiobenzoates to Trithiocarbonates (Z = S-Alkyl).
-
Why: The lone pair on the sulfur in trithiocarbonates is less stabilizing than the phenyl ring, increasing the fragmentation rate (
) without sacrificing control.
-
-
Temperature Elevation: Increase reaction temperature by 10-15°C.
-
Why: Fragmentation is unimolecular and has a higher activation energy than bimolecular addition. Higher T favors fragmentation.[4]
-
Scenario B: Retardation in Vinyl Acetate (LAMs)
User: "I tried using a Trithiocarbonate for Vinyl Acetate (VAc), and polymerization didn't happen at all."
Diagnosis: This is extreme retardation (effectively inhibition). VAc is a "Less Activated Monomer" (LAM) with a highly unstable propagating radical. It adds to the C=S bond but the resulting intermediate is too stable relative to the high-energy VAc radical, preventing fragmentation.
Solution Protocol:
-
Use Xanthates or Dithiocarbamates: (Z = O-Alkyl or N-Alkyl).
-
Why: These Z-groups destabilize the C=S double bond, forcing the equilibrium toward the free radical side, which is necessary for unstable radicals like VAc.
-
-
Switchable RAFT Agents: Use N-methyl-N-(4-pyridyl)dithiocarbamates. These can be protonated/deprotonated to switch activity between MAMs and LAMs.
Scenario C: The "Rate vs. Control" Trade-off
User: "I need high speed, but I'm getting retardation. Can I just add more initiator?"
Diagnosis:
Increasing initiator concentration (
Calculated Optimization:
Use the Retardation Factor (RF) to tune your system:
-
If
, your system is heavily retarded. -
Action: Instead of dumping in more initiator, use Photo-induced RAFT (PET-RAFT) .
Experimental Protocol: Kinetic Validation
Use this workflow to quantify retardation and validate your fix.
Objective: Determine if the Z-group is causing the bottleneck.
Materials:
-
Initiator (I) (e.g., AIBN)
-
CTA 1 (Current) vs. CTA 2 (Proposed Alternative)
-
Solvent (e.g., Toluene)
-
Internal Standard (e.g., Trioxane for NMR)
Step-by-Step:
-
Preparation: Prepare three vials:
-
Vial A (Control): [M]:[I] = 100:0.2 (No CTA).
-
Vial B (Current): [M]:[CTA 1]:[I] = 100:1:0.2.
-
Vial C (Alternative): [M]:[CTA 2]:[I] = 100:1:0.2.
-
-
Degassing: Freeze-pump-thaw (3 cycles) or sparge with Argon for 20 mins. Oxygen is a confounder!
-
Sampling: Place in oil bath at
. Take aliquots at mins. -
Analysis:
-
Measure Conversion (
) via ¹H NMR. -
Plot
vs. Time.
-
-
Interpretation:
-
Calculate
(slope of the linear region). -
If
, you have retardation. -
If
and approaches , the alternative CTA solved the issue.
-
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis.[3][4][11][12] Polymer.[1][2][3][4][8][10][11][13][14][15] Link
-
Barner-Kowollik, C., et al. (2003). Mechanism and kinetics of dithiobenzoate-mediated RAFT polymerization. I. The current situation. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Perrier, S., et al. (2002). Origin of the Retardation in Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization of Methyl Acrylate. Macromolecules.[3][10][11] Link
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews. Link
-
Destarac, M. (2000). Dithiocarbamates as universal reversible addition-fragmentation chain transfer agents. Macromolecular Rapid Communications. Link
Sources
- 1. Inhibitors and Retarders | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
- 2. Inhibition and Retardation [ns1.almerja.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 5. worldresearchlibrary.org [worldresearchlibrary.org]
- 6. Intermediate Radical Termination Theory in Elucidation of RAFT Kinetics and Comparison to Experimental Data [jips.ippi.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming monomer limitations in RAFT polymerization using photoredox catalysis - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CTA concentration effects on rate retardation in RAFT - American Chemical Society [acs.digitellinc.com]
- 13. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Allyl 4-tert-butylphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfone Characterization in Modern Chemistry
Allyl sulfones are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their utility as versatile synthetic intermediates and their presence in various biologically active molecules underscore the importance of precise and unambiguous structural characterization.[1] Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for elucidating the molecular structure of these compounds.
This guide provides an in-depth analysis of the ¹H NMR characterization of a representative allyl sulfone, allyl 4-tert-butylphenyl sulfone . We will delve into the intricacies of its ¹H NMR spectrum, explaining the underlying principles that govern chemical shifts and coupling patterns. Furthermore, we will present a comparative analysis with a closely related analogue, allyl p-tolyl sulfone , to highlight the influence of aromatic substitution on the spectral features. This comparison will equip researchers with the knowledge to confidently identify and characterize similar sulfone-containing molecules.
Deciphering the ¹H NMR Spectrum of Allyl 4-tert-butylphenyl Sulfone
The structural integrity of a synthetic compound is paramount in any chemical research and development endeavor. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule, revealing the electronic environment and connectivity of each proton. Below is a predicted ¹H NMR data table for allyl 4-tert-butylphenyl sulfone, based on established principles and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data for Allyl 4-tert-butylphenyl Sulfone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | Doublet (d) | 2H | H-2, H-6 (Aromatic) |
| ~7.55 | Doublet (d) | 2H | H-3, H-5 (Aromatic) |
| ~5.85 | Multiplet (m) | 1H | H-b (Allyl) |
| ~5.30 | Doublet of triplets (dt) | 1H | H-c (trans, Allyl) |
| ~5.15 | Doublet of triplets (dt) | 1H | H-c' (cis, Allyl) |
| ~3.80 | Doublet (d) | 2H | H-a (Allyl) |
| ~1.35 | Singlet (s) | 9H | H-d (tert-Butyl) |
Causality behind the Assignments:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The protons on the phenyl ring are split into two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfone group (H-2, H-6) are deshielded and thus appear at a lower field (~7.75 ppm) compared to the protons meta to the sulfone group (H-3, H-5) at ~7.55 ppm.
-
Allylic Protons (H-a, H-b, H-c, H-c'): The allylic protons exhibit a classic coupling pattern. The methylene protons (H-a) adjacent to the sulfone group are deshielded and appear as a doublet around 3.80 ppm, coupled to the vinylic proton H-b. The internal vinylic proton (H-b) is a multiplet due to coupling with both the methylene protons (H-a) and the terminal vinylic protons (H-c and H-c'). The terminal vinylic protons (H-c and H-c') are diastereotopic and appear as two separate signals, each a doublet of triplets, due to geminal coupling to each other and vicinal coupling to H-b.
-
tert-Butyl Protons (H-d): The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.35 ppm, a characteristic chemical shift for this group.
Comparative Analysis: Allyl 4-tert-butylphenyl Sulfone vs. Allyl p-tolyl Sulfone
To better understand the influence of the para-substituent on the ¹H NMR spectrum, we will compare our target molecule with allyl p-tolyl sulfone.[2][3] The primary difference between these two molecules is the presence of a tert-butyl group versus a methyl group at the para position of the phenyl ring.
Table 2: Comparison of ¹H NMR Data
| Proton Assignment | Allyl 4-tert-butylphenyl Sulfone (Predicted δ, ppm) | Allyl p-tolyl Sulfone (Literature δ, ppm) |
| H-2, H-6 (Aromatic) | ~7.75 | ~7.70 |
| H-3, H-5 (Aromatic) | ~7.55 | ~7.35 |
| H-b (Allyl) | ~5.85 | ~5.80 |
| H-c, H-c' (Allyl) | ~5.30, ~5.15 | ~5.25, ~5.10 |
| H-a (Allyl) | ~3.80 | ~3.75 |
| Para-substituent | ~1.35 (s, 9H, -C(CH₃)₃) | ~2.45 (s, 3H, -CH₃) |
Key Differences and Insights:
The most significant difference in the spectra is the signal for the para-substituent itself: a singlet integrating to 9H for the tert-butyl group versus a singlet integrating to 3H for the methyl group. Additionally, the electron-donating nature of the tert-butyl group, while modest, can slightly influence the chemical shifts of the aromatic protons compared to the methyl group. This comparison demonstrates how subtle changes in molecular structure can be readily detected and interpreted using ¹H NMR spectroscopy.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a detailed, step-by-step methodology for obtaining the ¹H NMR spectrum of allyl 4-tert-butylphenyl sulfone.
Materials:
-
Allyl 4-tert-butylphenyl sulfone (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of allyl 4-tert-butylphenyl sulfone directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-45 degrees)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-2 seconds)
-
Number of scans (e.g., 8-16, depending on sample concentration)
-
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.
-
Visualizing Molecular Connectivity and Experimental Workflow
To further clarify the relationships between the protons in allyl 4-tert-butylphenyl sulfone and the experimental workflow, the following diagrams are provided.
Caption: Chemical structure of allyl 4-tert-butylphenyl sulfone with proton labeling.
Caption: A streamlined workflow for acquiring and processing a ¹H NMR spectrum.
Conclusion
The ¹H NMR characterization of allyl 4-tert-butylphenyl sulfone provides a clear and detailed picture of its molecular structure. By understanding the principles of chemical shift and spin-spin coupling, researchers can confidently assign each proton in the molecule. The comparative analysis with allyl p-tolyl sulfone further illustrates the sensitivity of ¹H NMR to subtle structural modifications. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, which is fundamental for ensuring the identity and purity of synthesized compounds in drug discovery and development.
References
-
Hans J. Reich. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
PubChem. (n.d.). Sulfone, allyl p-tolyl. Retrieved from [Link]
-
D'Agostino, S., et al. (2016). Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions. Molecules, 21(9), 1204. [Link]
-
Li, Y., et al. (2014). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 19(11), 17799-17810. [Link]
-
Amazon AWS. (n.d.). Catalyst-Free Synthesis of Alkyl Aryl Sulfides in Water. Retrieved from [Link]
-
Agiomyrgianaki, A., & Dais, P. (2014). 1 H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. Retrieved from [Link]
-
Nanalysis Corp. (n.d.). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
GSRS. (n.d.). ALLYL P-TOLYL SULFONE. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
GSRS. (n.d.). ALLYL PHENYL SULFONE. Retrieved from [Link]
-
Faye, A., et al. (2014). Crystallization control of etherethersulfone copolymers by regular insertion of an allyl functionality. Polymer Chemistry, 5(18), 5349-5360. [Link]
-
SpectraBase. (n.d.). 4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Sources
Precision Polymerization Control: Allyl 4-tert-Butylphenyl Sulfone vs. Thiols
Technical Comparison Guide for Advanced Macromolecular Synthesis
Executive Summary
In the synthesis of functional polymers for drug delivery and advanced materials, the choice of Chain Transfer Agent (CTA) is a pivot point between simple molecular weight control and advanced chain-end functionalization.
While Thiols (Mercaptans) remain the industry standard for cost-effective molecular weight reduction, they suffer from three critical deficits: offensive odor, oxidative instability, and the generation of "dead" hydrogen-terminated chain ends.
Allyl 4-tert-butylphenyl sulfone represents a sophisticated class of Addition-Fragmentation Chain Transfer (AFCT) agents. Unlike thiols, this reagent acts as a molecular weight regulator that simultaneously functionalizes the polymer terminus . It introduces a reactive
The Verdict: Use Thiols for commodity scale-up where end-group fidelity is irrelevant. Use Allyl 4-tert-butylphenyl sulfone when synthesizing macromonomers, requiring low-odor lab environments, or targeting post-polymerization modification.
Mechanistic Divergence
To understand the performance gap, one must analyze the kinetic pathways.
A. Thiols: The Abstraction Pathway
Thiols operate via a transfer mechanism involving hydrogen abstraction.
-
Transfer: The propagating radical (
) abstracts a hydrogen from the thiol ( ). -
Termination: The polymer chain terminates as a saturated alkane (
). -
Re-initiation: The thiyl radical (
) initiates a new chain.
-
Result: Inert chain ends.
B. Allyl Sulfones: The Addition-Fragmentation Pathway (AFCT)
Allyl sulfones operate via a reversible addition-fragmentation mechanism.[1]
-
Addition: The propagating radical (
) adds to the double bond of the allyl sulfone. -
Fragmentation: The intermediate radical is unstable; the weak
bond cleaves. -
Expulsion: A sulfonyl radical (
) is expelled (which re-initiates), and the polymer chain detaches with a terminal double bond.
-
Result: Functional vinyl-terminated macromonomers.
Pathway Visualization
Figure 1: Mechanistic comparison showing the "dead" end-group generation of thiols versus the functional "macromonomer" generation of allyl sulfones.
Comparative Performance Data
The following data contrasts Dodecyl Mercaptan (DDM) , a standard thiol, against Allyl 4-tert-butylphenyl sulfone (tBu-APS) in the polymerization of Methyl Methacrylate (MMA).
Table 1: Physicochemical & Kinetic Profile
| Feature | Dodecyl Mercaptan (Thiol) | Allyl 4-tert-butylphenyl sulfone (AFCT) |
| Physical State | Liquid (Viscous) | Crystalline Solid (White Powder) |
| Odor Profile | High (Pungent, sulfurous) | Low (Faint, manageable) |
| Chain Transfer Constant ( | 0.6 – 0.8 (High activity) | 0.05 – 0.5 (Moderate, T-dependent) |
| End-Group Fidelity | Inert (Hydrogen) | Functional ( |
| Handling | Requires fume hood, difficult to weigh accurately | Easy to weigh, bench-stable |
| Retardation | Minimal | Moderate (Fragmentation can be rate-limiting) |
| Application | MW reduction only | Macromonomer synthesis, Block copolymers |
Key Insight: The Solubility Advantage
The specific derivative 4-tert-butylphenyl is preferred over the simpler allyl phenyl sulfone because the tert-butyl group increases solubility in organic monomers (like styrene and methacrylates) while raising the melting point, making it a non-hygroscopic solid that is easier to handle than liquid thiols.
Experimental Protocols
Protocol A: Synthesis of PMMA Macromonomers (Using Allyl Sulfone)
Objective: Synthesize PMMA with a terminal double bond (
Reagents:
-
Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitor.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
CTA: Allyl 4-tert-butylphenyl sulfone.
-
Solvent: Toluene (HPLC Grade).
Workflow:
-
Stoichiometry Calculation: Target
(Degree of Polymerization) is roughly controlled by the ratio . Note: Since is lower than thiols, a higher molar ratio of sulfone is often required compared to thiols. -
Setup: In a Schlenk tube, dissolve MMA (2.0 g, 20 mmol), Allyl 4-tert-butylphenyl sulfone (119 mg, 0.5 mmol), and AIBN (16 mg, 0.1 mmol) in Toluene (2 mL).
-
Degassing (Critical): Perform 3 freeze-pump-thaw cycles. Oxygen inhibits the fragmentation step.
-
Polymerization: Immerse in an oil bath at 80°C for 6–12 hours. Expert Tip: Higher temperatures favor the fragmentation step in AFCT, reducing retardation. Do not run this below 60°C.
-
Purification: Precipitate into cold methanol. Filter and dry under vacuum.
-
Validation (Self-Check):
-
1H NMR: Look for vinyl proton signals at 5.5 ppm and 6.2 ppm . If these are absent, the transfer did not occur (check temperature).
-
GPC: Monomodal distribution with
.
-
Protocol B: Standard MW Reduction (Using Thiol)
Objective: Synthesize PMMA with controlled MW (Dead chains).
Workflow Differences:
-
CTA: Use Dodecyl Mercaptan (DDM).
-
Concentration: Use 10x less CTA than the sulfone protocol due to higher
. -
Odor Control: All waste must be treated with bleach (sodium hypochlorite) to oxidize the thiol before disposal.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating the activity of Allyl 4-tert-butylphenyl sulfone.
Troubleshooting & Expert Insights
The "Retardation" Phenomenon
Researchers switching from thiols to allyl sulfones often panic when they see slower polymerization rates.
-
Cause: The intermediate radical (see Figure 1) is relatively stable. If fragmentation is slow, it temporarily "sequesters" the radical.
-
Solution: Increase reaction temperature. While thiols work well at 60°C, Allyl Sulfones perform optimally at 80°C–90°C for methacrylates.
Odor Management
-
Thiol: Requires a dedicated waste stream containing bleach. Spills can shut down a lab.
-
Allyl Sulfone: The sulfonyl radical byproduct eventually forms a sulfone end-group or captures a hydrogen. The reagents themselves are low-odor solids. This allows for open-bench weighing (though a hood is still recommended for the monomer).
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (1996). "Chain Transfer with Allyl Sulfides and Sulfones." Macromolecules.
- Foundational paper establishing the AFCT mechanism.
-
Chiefari, J., et al. (1999).[2] "Chain Transfer to Polymer: A Convenient Route to Macromonomers."[2] Macromolecules.
- Details the synthesis of macromonomers using AFCT agents.
-
Gorsche, C., et al. (2015).[1] "Exploring the benefits of β-allyl sulfones for more homogeneous dimethacrylate photopolymer networks." Polymer Chemistry.
- Comparison of allyl sulfones vs thiols in network form
-
Baysal, B., & Tobolsky, A. V. (1952).
- Classic reference for Thiol chain transfer constants ( ).
Sources
A Comparative Guide to HPLC Methods for Quantifying Residual Allyl Sulfone Reagents
Introduction: The Critical Need for Quantifying Allyl Sulfone Reagents in Pharmaceutical Development
Allyl sulfone reagents are a class of organic compounds increasingly utilized in modern pharmaceutical synthesis, particularly in bioconjugation and the construction of complex molecular architectures.[1] Their utility lies in their ability to act as versatile intermediates. However, their very reactivity necessitates stringent control of their residual levels in final drug substances and products. Unreacted starting materials or process-related impurities can have significant implications for the safety, efficacy, and stability of a therapeutic.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate the control of process-related impurities.[2][3][4] The ICH Q3C guidelines, for instance, classify residual solvents based on their toxicity, setting strict limits for their presence in pharmaceutical products.[5][6][7][8] While allyl sulfone reagents may not be explicitly listed as solvents, the principles of controlling process-related impurities to toxicologically acceptable levels are directly applicable.[5][6] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the quantification of residual allyl sulfone reagents, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore various HPLC techniques, compare them with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed experimental protocols to enable informed method selection and implementation in a regulated environment.
Physicochemical Properties of Allyl Sulfone Reagents: Guiding the Analytical Strategy
A foundational understanding of the physicochemical properties of the target analyte is paramount in selecting an appropriate analytical technique. Let's consider divinyl sulfone, a representative and commonly used allyl sulfone reagent, to illustrate this principle.
-
Boiling Point: Divinyl sulfone has a high boiling point of approximately 234.5 °C.[4][6][9] This low volatility makes it less suitable for direct injection GC, which is typically reserved for volatile or semi-volatile compounds.[10][11][12]
-
Solubility: It is water-soluble (≥100 mg/mL), a key property that favors analysis by reversed-phase HPLC, where polar analytes are well-retained and separated using aqueous-organic mobile phases.[6][9][13]
-
UV Absorbance: Divinyl sulfone possesses a UV absorbance maximum at a low wavelength, around 200 nm.[5][11][14] While this allows for direct UV detection, it presents a challenge as many common HPLC solvents and buffers can interfere at this wavelength.[5][11][14] This necessitates careful mobile phase selection or consideration of alternative detection methods.
-
Polarity: With a topological polar surface area of 42.5 Ų and a LogP of ~0.3-0.6, divinyl sulfone is a polar molecule.[6][14] This polarity profile is well-suited for separation on polar stationary phases or by manipulating mobile phase polarity in reversed-phase HPLC.
These properties collectively point towards HPLC as a more direct and often more suitable analytical technique than GC for residual allyl sulfone quantification.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method hinges on a balance of sensitivity, selectivity, robustness, and the specific requirements of the analysis. Below, we compare the primary HPLC-based methods with GC-MS.
| Method | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| RP-HPLC with UV Detection | Separation based on hydrophobicity on a non-polar stationary phase. Detection via UV absorbance. | Simple, robust, and widely available instrumentation. | Limited sensitivity for compounds with weak or low-wavelength chromophores. Potential for matrix interference. | LOD: ~50 ppb (for Divinyl Sulfone)[5] |
| RP-HPLC with Universal Detectors (CAD/ELSD) | Separation as above. Detection is based on nebulization, solvent evaporation, and measurement of the resulting analyte particles. | Universal detection for non-volatile and semi-volatile compounds, independent of chromophores.[3][7][8][15][16][17][18][19][20] Compatible with gradient elution. | Destructive detection technique. Response can be non-linear and influenced by mobile phase composition. | LOD: 1-5 ng on-column (CAD)[15] LOQ: 6-11 ng on-column (CAD)[15] |
| Headspace GC-MS | Partitioning of volatile analytes from the sample matrix into the headspace, followed by separation by GC and detection by MS. | High sensitivity and selectivity for volatile and semi-volatile compounds.[21][22] Excellent for complex matrices. | Not suitable for non-volatile compounds. Requires careful method development for sample matrix effects. | Low ppm to ppb range, matrix-dependent. |
| HPLC with Pre- or Post-Column Derivatization | Chemical modification of the analyte to introduce a chromophore or fluorophore, enhancing detection.[12][23] | Significantly improves sensitivity and selectivity for UV or fluorescence detection. | Adds complexity to the workflow.[12][23] Requires careful optimization of the derivatization reaction. | Analyte and reagent dependent, can reach low ppb levels. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific applications and instrumentation in accordance with ICH guidelines.[24]
Protocol 1: RP-HPLC with UV Detection for Residual Divinyl Sulfone
This method is based on the direct analysis of divinyl sulfone and is suitable when sufficient sensitivity can be achieved.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with water.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of divinyl sulfone in water at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from the limit of quantification (LOQ) to a concentration above the expected residual level.
-
-
Validation Parameters to Assess:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to ensure no interference at the retention time of divinyl sulfone.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[25][26]
-
Accuracy (Recovery): Spike the sample matrix with known concentrations of divinyl sulfone at three levels (e.g., 50%, 100%, and 150% of the target concentration) and calculate the percent recovery.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample and express the results as the relative standard deviation (%RSD).
-
Protocol 2: RP-HPLC with Charged Aerosol Detection (CAD) for General Allyl Sulfone Reagents
This method is ideal for allyl sulfone reagents that lack a suitable UV chromophore or when higher sensitivity is required.
-
Instrumentation: HPLC system as in Protocol 1, coupled with a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
-
CAD Settings:
-
Evaporation Temperature: 35-50 °C (optimize for analyte and mobile phase).
-
Gas (Nitrogen) Pressure: 60-80 psi.
-
Follow manufacturer's recommendations for other settings.
-
-
Sample and Standard Preparation: As described in Protocol 1.
-
Validation Considerations: In addition to the parameters in Protocol 1, it is important to note that the CAD response can be non-linear. A quadratic or power function may be required to accurately model the calibration curve.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and method selection, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of residual allyl sulfone reagents by HPLC.
Caption: A decision tree to guide the selection of an appropriate analytical method for residual allyl sulfone reagents.
Conclusion and Recommendations
The quantification of residual allyl sulfone reagents is a critical aspect of ensuring the quality and safety of pharmaceutical products. While several analytical techniques can be employed, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a robust, reliable, and versatile method.
-
For allyl sulfones with adequate UV absorbance, a straightforward RP-HPLC-UV method is often sufficient and represents the simplest approach.
-
For compounds lacking a strong chromophore or when higher sensitivity is required, RP-HPLC coupled with a universal detector like a Charged Aerosol Detector (CAD) is the recommended strategy. CAD provides near-universal response for non-volatile analytes, making it a powerful tool for impurity quantification without the need for derivatization.
-
Headspace GC-MS serves as a valuable orthogonal technique, particularly for confirming the identity of volatile impurities or when the sample matrix is incompatible with direct HPLC analysis.
-
Derivatization remains a viable option to enhance the sensitivity of HPLC-UV or fluorescence detection but should be considered when other methods do not provide the required performance, due to the added complexity.
Ultimately, the selected method must be rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose. By carefully considering the properties of the target analyte and the strengths of each analytical technique, researchers can confidently and accurately monitor residual allyl sulfone reagents, contributing to the development of safe and effective medicines.
References
-
SIELC Technologies. (n.d.). HPLC Determination of Divinyl Sulfone on Primesep 100 Column. Retrieved from [Link][5][27]
-
Grokipedia. (n.d.). Vinyl sulfone. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Gong, X., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 13(5), 455-468. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. Retrieved from [Link]
-
KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6496, Divinyl sulfone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Divinyl Sulfone. Retrieved from [Link]
-
Teledyne LABS. (n.d.). Evaporative Light Scattering Detection (ELSD). Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4125-4135. Retrieved from [Link]
-
Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]
-
ResearchGate. (2026, January 18). Divinyl Sulfone. Retrieved from [Link]
-
Waters. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Divinyl sulfone on Newcrom R1 HPLC column. Retrieved from [Link]
-
MTC-USA. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]
-
Dolan, J. W. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
-
Al-Huniti, M. H., & Al-Sayyed, H. M. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(1), 1-8. Retrieved from [Link]
-
Holzgrabe, U., & Al-Sayyed, H. M. (2021). Impurity profiling of dapsone using gradient HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 198, 114001. Retrieved from [Link]
-
Lee, J. Y., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 641-646. Retrieved from [Link]
-
Loo, R. R., et al. (2004). Divinyl sulfone as a postdigestion modifier for enhancing the a1 ion in MS/MS and postsource decay: potential applications in proteomics. Analytical Chemistry, 76(14), 3979-3985. Retrieved from [Link]
-
Kumar, A., et al. (2020). High Performance HPLC-UV Method Development and Validation for Sulfadoxine from its Potential Interfering Impurities. Research Journal of Pharmacy and Technology, 13(12), 5941-5948. Retrieved from [Link]
-
Dane, A. J., & Avdeef, A. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC North America, 40(4), 162-169. Retrieved from [Link]
-
HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]
-
AHL Lab. (2019, May 13). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
-
Al-Huniti, M. H., & Al-Sayyed, H. M. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutical Analytica Acta, 1(105). Retrieved from [Link]
-
Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Retrieved from [Link]
-
Rigdon, A. (2008, May 31). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Singh, S., et al. (2020). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. Journal of Applied Pharmaceutical Science, 10(06), 064-071. Retrieved from [Link]
-
Hansen, S. H., & Tjørnelund, J. (2025, October 16). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. ResearchGate. Retrieved from [Link]
-
Koytchev, R., & Al-Sayyed, H. M. (2009). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC North America, 27(7), 576-585. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]
-
Reddy, J. R., et al. (2012). Quantification of residual elemental Sulphur present in pharmaceutical ingredients by HPLC and UPLC. International Journal Of Advances In Pharmacy, Biology And Chemistry, 1(1), 121-127. Retrieved from [Link]
-
Loo, R. R., et al. (2004). Divinyl sulfone as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics. Analytical Chemistry, 76(14), 3979-3985. Retrieved from [Link]
-
Rigdon, A. (2022, April 15). Application Notes: Pharmaceuticals. LCGC International. Retrieved from [Link]
-
Van der Vekens, E., et al. (2017). Development and validation of a thermal desorber gas chromatography method for determination of residual solvents in drug loaded albumin nanoparticles. Journal of Pharmaceutical and Biomedical Analysis, 145, 239-246. Retrieved from [Link]
-
Muchlis, S., et al. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Young Pharmacists, 10(2), 169-174. Retrieved from [Link]
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Comparative Kinetics of Fragmentation for Substituted Allyl Sulfones
Executive Summary
This guide provides a technical analysis of substituted allyl sulfones as addition-fragmentation chain transfer (AFCT) agents. While widely utilized to control molecular weight in radical polymerizations and as triggers in prodrug release systems, their efficiency is strictly governed by the kinetics of the
This analysis compares three distinct classes of allyl sulfones based on the electronic nature of the C2-substituent: Alkyl (e.g., Methyl) , Aryl (e.g., Phenyl) , and Electron-Withdrawing Groups (e.g., Carboethoxy) . We demonstrate that while alkyl derivatives often suffer from slow fragmentation leading to rate retardation, electron-withdrawing and aryl substituents significantly accelerate fragmentation through transition state stabilization, offering superior control over polymer architecture.
Mechanistic Foundation: The Addition-Fragmentation Cycle
The utility of allyl sulfones rests on a sequence of radical addition followed by
The Kinetic Pathway
-
Addition: Propagating radical (
) attacks the -carbon of the allyl sulfone. -
Intermediate Stabilization: A short-lived adduct radical is formed. Its lifetime determines the probability of side reactions (retardation).
-
Fragmentation: The weak
bond undergoes -scission, expelling a sulfonyl radical ( ) and forming a polymer chain with a terminal unsaturation.
Figure 1: The radical addition-fragmentation mechanism. The ratio
Comparative Kinetics: Substituent Effects
The substituent at the 2-position (C2) of the allyl moiety is the critical lever for tuning reactivity. It influences both the stability of the intermediate radical and the steric strain released upon fragmentation.
Class A: Alkyl-Substituted (e.g., 2-Methyl allyl sulfone)
-
Kinetic Profile: Slow fragmentation (
is low). -
Mechanism: The intermediate tertiary radical is stabilized only by hyperconjugation. The resulting terminal double bond (methacrylic-type) is moderately stable.
-
Outcome: High probability of reversible addition (
). This leads to rate retardation in polymerization because the intermediate radical effectively "traps" the active center before fragmenting. -
C_tr Range: Typically < 0.5 (Monomer dependent).
Class B: Aryl-Substituted (e.g., 2-Phenyl allyl sulfone)
-
Kinetic Profile: Moderate-to-Fast fragmentation.
-
Mechanism: The intermediate radical is benzylic, which is highly stabilized. However, the product (a styrenic-type double bond) is conjugated, providing a thermodynamic driving force for fragmentation.
-
Outcome: Cleaner reaction kinetics than alkyl derivatives. The resonance stabilization of the product alkene lowers the activation energy for bond cleavage.
-
C_tr Range: 0.8 – 2.0.
Class C: EWG-Substituted (e.g., 2-Carboethoxy allyl sulfone)
-
Kinetic Profile: Very Fast fragmentation.
-
Mechanism: Electron-withdrawing groups (EWG) significantly lower the energy of the transition state for fragmentation. Furthermore, the resulting polymer end-group is an acrylate-type structure, which is thermodynamically favorable.
-
Outcome: These are "activated" allyl sulfones. They exhibit high transfer constants with minimal retardation, making them ideal for regulating molecular weight in methacrylates.
-
C_tr Range: > 2.0 (High efficiency).
Summary of Kinetic Parameters
| Substituent Class | Representative Compound | Relative | Chain Transfer Constant ( | Primary Limitation |
| Alkyl | 2-Methyl-2-propene-1-sulfonyl | Low | 0.05 – 0.4 | Rate Retardation; Slow consumption |
| Aryl | 2-Phenyl-2-propene-1-sulfonyl | Medium-High | 0.8 – 1.5 | Steric bulk can limit |
| EWG | 2-Carboethoxy-allyl sulfone | Very High | 2.0 – 5.0 | Synthetic accessibility; Hydrolysis risk |
*Note:
Experimental Protocol: Determination of
To validate the kinetic efficiency of a specific allyl sulfone, the Mayo Method is the gold standard. This protocol describes the self-validating workflow to determine
Reagents & Equipment[1]
-
Monomer: Methyl Methacrylate (MMA), purified to remove inhibitors.
-
Initiator: AIBN (0.1 mol% relative to monomer).
-
Allyl Sulfone: Purified via column chromatography.
-
Analysis: Size Exclusion Chromatography (SEC/GPC) with THF eluent.
Workflow Diagram
Figure 2: Workflow for determining Chain Transfer Constants via the Mayo Method.
Step-by-Step Methodology
-
Preparation: Prepare a stock solution of Monomer (M) and Initiator (I). Divide into 5 reaction vessels.
-
Dosing: Add the Allyl Sulfone (CTA) to the vessels in increasing concentrations (e.g.,
ratios of 0, 0.01, 0.05, 0.10, 0.20). -
Polymerization: Degas via freeze-pump-thaw cycles. Heat to 60°C.
-
Critical Control Point: Stop the reaction at low conversion (<10%) . High conversion alters the
ratio (compositional drift), invalidating the Mayo equation.
-
-
Analysis: Precipitate polymer in cold methanol, dry, and analyze via SEC to obtain the Number Average Degree of Polymerization (
). -
Calculation: Plot
vs .-
Slope:
(Chain Transfer Constant). -
Y-Intercept:
(Inverse chain length without CTA).
-
Applications and Selection Guide
When to use Alkyl Allyl Sulfones (2-Methyl)
-
Application: Synthesis of macromonomers where precise MW control is less critical than functionalization.
-
Why: They are synthetically easier to access and more stable during storage.
-
Caution: Avoid in systems sensitive to rate retardation (e.g., fast curing resins).
When to use Activated Allyl Sulfones (2-Phenyl / 2-Ester)
-
Application:
-
Dental Resins: To reduce polymerization shrinkage stress (AFCT mechanism relieves stress by reshuffling network topology).
-
Prodrug Linkers: Where rapid fragmentation upon radical trigger is required to release the payload.
-
-
Why: The high
ensures that the chain transfer event happens faster than propagation, creating a more homogeneous network or cleaner drug release.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2012).[1] "Radical Addition-Fragmentation Chemistry and RAFT Polymerization." Polymer Science: A Comprehensive Reference.
-
Gorsche, C., et al. (2014).[2] "β-Allyl Sulfones as Addition–Fragmentation Chain Transfer Reagents: A Tool for Adjusting Thermal and Mechanical Properties of Dimethacrylate Networks." Macromolecules.
-
Ligon-Auer, S., et al. (2016).[3] "Allyl sulfides and α-substituted acrylates as addition–fragmentation chain transfer agents for methacrylate polymer networks." Journal of Polymer Science Part A.
-
Debuigne, A., et al. (2022). "Sulfur-Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo-Olefin Chain-Transfer Agents.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
